(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDBHAMTMMNTO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350620 | |
| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-60-3 | |
| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Amino-3-(4-chlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] This technical guide provides a detailed overview of prominent synthetic pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.
Synthesis Pathways and Methodologies
Several synthetic strategies have been developed for the enantioselective synthesis of this compound. Below are detailed descriptions of key methodologies.
One-Pot Asymmetric Synthesis from 4-Chlorobenzaldehyde
An efficient, one-pot asymmetric total synthesis of this compound (often referred to as (S)-baclofen in this context) has been developed. This method involves a sequence of reactions starting from commercially available materials, offering a streamlined approach to the target molecule.[3] The key steps include an aldol condensation, an asymmetric Michael reaction mediated by a diphenylprolinol silyl ether, a Kraus-Pinnick oxidation, and a Raney Ni reduction.[3]
Step 1: Aldol Condensation and Dehydration
-
To a solution of 4-chlorobenzaldehyde (21.3 mmol) in THF (21.3 mL) in a 50 mL one-necked flask, add DBU (4.3 mmol, 20 mol%) and freshly distilled acetaldehyde (106.7 mmol, 5 equivalents) under an argon atmosphere.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Add benzene (10-15 mL) to the mixture.
-
Remove excess acetaldehyde and promote retro-acetalization under reduced pressure (100 mmHg) at 25 °C for 40 minutes.
-
To facilitate dehydration, heat the mixture at 50 °C under reduced pressure (200 mmHg) for 30 minutes.[4]
Step 2: Asymmetric Michael Addition
-
Cool the reaction mixture containing the resulting α,β-unsaturated aldehyde.
-
Add nitromethane (3 equivalents), formic acid as an additive, and the (S)-diphenylprolinol silyl ether catalyst.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
Step 3: Kraus-Pinnick Oxidation
-
To the crude product from the Michael addition, add a solution of sodium chlorite (NaClO2) and a phosphate buffer (e.g., NaH2PO4).
-
Use 2-methyl-2-butene as a scavenger for the hypochlorous acid byproduct.[5][6]
-
Stir the reaction at room temperature until the aldehyde is completely oxidized to the carboxylic acid.
Step 4: Raney Ni Reduction
-
After workup of the oxidation reaction, dissolve the resulting nitro acid in a suitable solvent such as methanol.
-
Add Raney Nickel to the solution.
-
Stir the suspension under a hydrogen atmosphere (or use a hydrogen source like formic acid) at room temperature.[7]
-
Monitor the reaction by TLC until the nitro group is fully reduced to the amine.
-
Filter the catalyst and purify the final product, this compound, typically by crystallization after an acidic workup to form the hydrochloride salt.
Synthesis via Michael Addition to a β-Nitrostyrene Derivative
This pathway involves the initial formation of a nitrostyrene derivative from 4-chlorobenzaldehyde, followed by a Michael addition of a malonate ester. The subsequent reduction and decarboxylation steps yield the target β-amino acid.[8]
Step 1: Synthesis of p-chloro-β-nitrostyrene
-
Mix 4-chlorobenzaldehyde (0.05 mol) and nitromethane (0.05 mol) in methanol (40 ml) at 0°C.
-
Add a solution of sodium hydroxide (2.5 g in 5 ml H2O) dropwise to the flask.
-
Stir the reaction mixture for 3 hours, then place it in an ice-water bath.
-
Filter the resulting precipitate and crystallize from ethanol.[8]
Step 2: Michael Addition of Diethyl Malonate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate to the sodium ethoxide solution.
-
Add the p-chloro-β-nitrostyrene to the reaction mixture at 8-10°C.
-
Stir until the reaction is complete (monitored by TLC).
Step 3: Reduction of the Nitro Group
-
Dissolve the product from the previous step (2.5 g) in an acidic methanol solution (15 ml 2N HCl; 75 ml methanol).
-
Add Raney Nickel (2.5 g) to the solution.
-
Place the mixture under hydrogen gas pressure (1 atm) in a reactor.
-
After 30 minutes, filter the mixture and evaporate the solvent from the filtrate.[8]
Step 4: Hydrolysis and Decarboxylation
-
Reflux the resulting amino compound with HCl solution (6 M, 50 ml) for 2 hours.
-
Neutralize the solution and cool it to precipitate the product.
-
Separate and crystallize the product from water to obtain racemic 3-Amino-3-(4-chloro-phenyl)-propionic acid.[8] (Note: This specific protocol yields a racemic mixture. Enantioselectivity would require a chiral catalyst in the Michael addition step).
Quantitative Data Summary
The following tables summarize the quantitative data reported for different synthetic routes to provide a comparative overview.
Table 1: One-Pot Asymmetric Synthesis of (S)-Baclofen
| Step | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Overall Process | (S)-Baclofen | 31% | 96:4 er | [9] |
Table 2: Synthesis via Michael Addition to p-chloro-β-nitrostyrene
| Step | Product | Yield | Notes | Reference |
| Aldol Condensation | p-chloro-β-nitrostyrene | 79% | - | [8] |
| Reduction | Amino Diester | 84% | - | [8] |
| Hydrolysis & Decarboxylation | Baclofen | 74% | Racemic product | [8] |
Conclusion
The synthesis of this compound can be achieved through various pathways. The one-pot asymmetric synthesis offers an efficient and stereocontrolled route, which is highly desirable in pharmaceutical manufacturing. The Michael addition pathway, while straightforward, requires the implementation of an asymmetric catalyst to achieve the desired enantiomer without a resolution step. The choice of synthetic route will depend on factors such as required enantiopurity, scalability, cost of reagents, and available equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physicochemical Properties of (S)-4-Chloro-β-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Chloro-β-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA), is a synthetic derivative of the essential amino acid phenylalanine. It is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). This specific mechanism of action makes it an invaluable tool in neuroscience research for studying the roles of serotonin in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-4-Chloro-β-phenylalanine, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of (S)-4-Chloro-β-phenylalanine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 263 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 339.5 ± 32.0 °C | [4] |
| pKa (Predicted, Carboxylic Acid) | 2.15 ± 0.10 | [1] |
| pKa (Predicted, Amine) | 9.13 ± 0.10 | [1] |
| Solubility | Soluble in water (5mM) or 1eq. NaOH (10mM).[5] Slightly soluble in ethanol and methanol. | |
| Optical Rotation ([α]D) | -25.0° (c=1, 1N HCl) | This is a representative value for L-amino acids and may vary. Specific experimental values for (S)-4-Chloro-β-phenylalanine are not consistently reported across publicly available literature. |
Experimental Protocols
Determination of pKa via Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constants (pKa) of an amino acid derivative like (S)-4-Chloro-β-phenylalanine using potentiometric titration.
Materials and Equipment:
-
(S)-4-Chloro-β-phenylalanine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of (S)-4-Chloro-β-phenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Acidic Titration:
-
Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Add the HCl in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Alkaline Titration:
-
Thoroughly rinse the pH electrode with deionized water.
-
Pipette a fresh, known volume (e.g., 20 mL) of the amino acid solution into a clean beaker with a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a clean burette with the standardized 0.1 M NaOH solution.
-
Add the NaOH in small, precise increments (e.g., 0.5 mL), recording the pH and total volume added after each increment has stabilized.
-
Continue the titration until the pH rises to approximately 12.5.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).
-
The curve will show two equivalence points, corresponding to the titration of the carboxyl and amino groups.
-
The pKa values are determined at the midpoints of the buffering regions (the flattest parts of the curve). Specifically, pKa1 (carboxyl group) is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added. pKa2 (amino group) is the pH at the midpoint between the first and second equivalence points.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points, and the pKa values can be determined from the original titration curve at half the volume of these equivalence points.
-
Mechanism of Action and Signaling Pathway
(S)-4-Chloro-β-phenylalanine acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). By inhibiting TPH, (S)-4-Chloro-β-phenylalanine effectively depletes serotonin levels in both the central and peripheral nervous systems. This makes it a critical tool for investigating the diverse functions of serotonin.
Signaling Pathway of Serotonin Synthesis and Inhibition by (S)-4-Chloro-β-phenylalanine:
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided should not be used for therapeutic or diagnostic purposes. Always refer to primary literature and safety data sheets before handling any chemical compounds.
References
- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. p-Chlorophenylalanine, a serotonin synthesis inhibitor, reduces the response of glial fibrillary acidic protein induced by trauma to the spinal cord. An immunohistochemical investigation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Potential Biological Activity of L-β-Phenylalanine(4-Cl)-OH
Disclaimer: As of late 2025, specific experimental data on the biological activity of L-β-Phenylalanine(4-Cl)-OH is not available in the public domain. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related β-amino acid derivatives and the corresponding α-isomer, 4-Chloro-L-phenylalanine. The content herein is intended to serve as a scientific and technical resource for researchers, scientists, and drug development professionals, offering insights into the potential areas of investigation and methodologies for evaluating this novel compound.
Introduction to β-Amino Acids in Drug Discovery
β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group located on the β-carbon. This structural difference imparts unique conformational properties and significantly enhances their metabolic stability by making them resistant to proteolytic degradation.[1][2] Consequently, β-amino acids and peptides derived from them (β-peptides) have garnered substantial interest in medicinal chemistry. They serve as valuable building blocks for developing peptidomimetics with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4] The incorporation of β-amino acids can lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action.[2][]
Potential Biological Activities of L-β-Phe(4-Cl)-OH based on Structurally Related Compounds
Given the absence of direct data, the potential biological profile of L-β-Phe(4-Cl)-OH can be inferred by examining its constituent parts: the β-phenylalanine scaffold and the 4-chloro substitution on the phenyl ring.
Biological Activities of β-Phenylalanine Derivatives
β-Phenylalanine derivatives (β-PADs) are a class of compounds with a wide range of therapeutic applications.[6] They have been investigated for their potential as:
-
Anticancer Agents: Various β-phenylalanine derivatives have demonstrated antiproliferative activity in cancer cell lines. For instance, certain sulfonamide derivatives of β-phenylalanine have shown cytotoxic effects against lung cancer cells.[4]
-
Enzyme Inhibitors: The β-amino acid scaffold is utilized to design inhibitors of various enzymes. For example, derivatives of β-phenylalanine have been synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K) and aminopeptidase N (APN).[4]
-
Components of Bioactive Peptides: The incorporation of β-phenylalanine into peptides can modulate their structure and function, leading to enhanced biological activity and stability.[2]
Biological Activity of the α-Isomer: 4-Chloro-L-phenylalanine (L-PCPA)
The corresponding α-amino acid, 4-Chloro-L-phenylalanine (also known as fenclonine or L-PCPA), is a well-characterized inhibitor of serotonin synthesis.[7] It acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[8] This activity leads to the depletion of serotonin levels in the brain and other tissues. Consequently, L-PCPA has been used extensively as a research tool to investigate the roles of serotonin in various physiological and pathological processes.
It is plausible that L-β-Phe(4-Cl)-OH could also interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis, although its specific targets and mode of action would likely differ from its α-counterpart due to the different stereochemistry.
Quantitative Data on Related Compounds
While no quantitative data exists for L-β-Phe(4-Cl)-OH, the following table summarizes the observed biological activities of some β-phenylalanine derivatives from the literature. This information can guide the design of screening assays for the target compound.
| Compound Class | Biological Activity | Cell Line/Target | Observations | Reference |
| β-Phenylalanine Sulfonamide Derivatives | Antiproliferative | A549 (Lung Cancer) | Structure-dependent reduction in cell viability. | [4] |
| β-Phenylalanine Sulfonamide Derivatives | eEF2K Inhibition | - | Evaluated for inhibitory activity. | [4] |
| β-Phenylalanine Derivatives | Aminopeptidase N (APN) Inhibition | - | Investigated as potential targeted anticancer therapy. | [4] |
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of L-β-Phe(4-Cl)-OH, a systematic experimental approach is required. Below are detailed methodologies for key initial experiments.
General Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to assess the cytotoxic or cytostatic potential of a new compound.
Protocol:
-
Cell Culture: Plate cancer or normal cell lines (e.g., A549, H69, or primary cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of L-β-Phe(4-Cl)-OH in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (Hypothetical Tryptophan Hydroxylase Assay)
To investigate if L-β-Phe(4-Cl)-OH shares the inhibitory activity of its α-isomer on serotonin synthesis, an in vitro tryptophan hydroxylase (TPH) inhibition assay can be performed.
Protocol:
-
Enzyme Preparation: Obtain recombinant human TPH1 or TPH2.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate L-tryptophan, and the necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, ferrous ammonium sulfate, and dithiothreitol) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of L-β-Phe(4-Cl)-OH to the reaction mixture. Include a control without the inhibitor and a positive control with a known TPH inhibitor (e.g., L-PCPA).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Product Detection: Stop the reaction and measure the amount of 5-hydroxytryptophan (5-HTP) produced. This can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of L-β-Phe(4-Cl)-OH and determine the IC50 value.
Potential Signaling Pathways and Experimental Workflows
To visualize the potential areas of biological investigation and the process of evaluating a novel compound like L-β-Phe(4-Cl)-OH, the following diagrams are provided.
Caption: A potential signaling pathway initiated by a bioactive β-peptide.
Caption: A typical workflow for drug discovery with a novel β-amino acid.
Conclusion and Future Perspectives
While the biological activity of L-β-Phe(4-Cl)-OH remains to be experimentally determined, the rich chemistry and diverse biological roles of β-amino acids and their derivatives suggest that it is a compound of significant interest. Future research should focus on its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays to uncover its potential therapeutic applications. The structural analogy to 4-Chloro-L-phenylalanine provides a logical starting point for investigating its effects on neurotransmitter systems, while the broader literature on β-phenylalanine derivatives suggests that anticancer and enzyme inhibitory activities are also worthy of exploration. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for initiating the biological characterization of this novel compound.
References
- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. selleckchem.com [selleckchem.com]
(S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, the (S)-enantiomer of the widely used muscle relaxant baclofen, presents a fascinating case study in stereopharmacology. While racemic baclofen is a well-established agonist of the γ-aminobutyric acid type B (GABA-B) receptor, its therapeutic effects are primarily attributed to the (R)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of the (S)-enantiomer, focusing on its interaction with the GABA-B receptor and its distinct pharmacological profile.
Core Mechanism of Action: A Tale of Two Enantiomers
The pharmacological activity of baclofen is stereoselective, with the (R)- and (S)-enantiomers exhibiting significantly different affinities and activities at the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1]
(S)-Baclofen exhibits a significantly lower binding affinity for the GABA-B receptor compared to its (R)-counterpart. This substantial difference in affinity is the primary determinant of its pharmacological activity, or lack thereof, as a direct GABA-B agonist.
Quantitative Analysis: Binding Affinities
The disparity in binding affinity between the baclofen enantiomers has been quantified in several radioligand binding assays. The following tables summarize key findings from the literature.
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| (R)-(-)-Baclofen | [3H]baclofen | Cat cerebellum membranes | 0.015 | [2] |
| (S)-(+)-Baclofen | [3H]baclofen | Cat cerebellum membranes | 1.77 | [2] |
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| (-)-Baclofen (R) | [3H]-GABA | Rat brain crude synaptic membranes | 0.04 | [3] |
| (+)-Baclofen (S) | [3H]-GABA | Rat brain crude synaptic membranes | 33 | [3] |
These data clearly illustrate that the (S)-enantiomer has a 100- to over 800-fold lower affinity for the GABA-B receptor than the (R)-enantiomer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the GABA-B receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (or cell lines expressing recombinant GABA-B receptors)
-
Radioligand: [3H]GABA or [3H]baclofen
-
Unlabeled Ligands: this compound, (R)-baclofen (for positive control), unlabeled GABA or baclofen (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge to pellet the membranes and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a determined protein concentration.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Buffer
-
Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled ligand (e.g., 1 mM GABA)
-
Competition: Membranes + Radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]
[35S]GTPγS Binding Assay (Functional)
Objective: To measure the ability of this compound to activate G-proteins via the GABA-B receptor.
Materials:
-
Membranes from cells expressing GABA-B receptors
-
This compound
-
(R)-baclofen (positive control)
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and either buffer or increasing concentrations of this compound.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.[4]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[4]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding as a function of the agonist concentration. Determine the EC50 and maximal stimulation (Emax) for each compound.
Pharmacological Implications and Future Directions
The significantly lower affinity of this compound for the GABA-B receptor renders it largely inactive as a direct agonist. This has important implications for the clinical use of racemic baclofen, where the (S)-enantiomer can be considered an isomeric ballast.
Interestingly, some preclinical studies have suggested that at high concentrations, the (S)-enantiomer may have effects that oppose those of the (R)-enantiomer, particularly in the context of alcohol consumption. However, the precise molecular mechanisms underlying these observations remain to be fully elucidated and may not be mediated by the GABA-B receptor.
Further research is warranted to explore potential off-target effects of this compound and to fully understand its metabolic fate and potential contribution to the overall pharmacological and toxicological profile of racemic baclofen. The development of enantiomerically pure (R)-baclofen (arbaclofen) for clinical use underscores the importance of understanding the distinct roles of each enantiomer.
Conclusion
References
- 1. GABAB Receptors [sigmaaldrich.com]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Stereospecific Synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a chiral building block of significant interest in pharmaceutical research and development. The document details two primary methodologies: Asymmetric Michael Addition and Enzymatic Kinetic Resolution, offering in-depth experimental protocols and quantitative data to facilitate their application in a laboratory setting.
Asymmetric Michael Addition Approach
The asymmetric Michael addition represents a powerful strategy for the stereoselective formation of carbon-carbon bonds, enabling the construction of the chiral center in the target molecule with high enantiomeric control. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound derived from 4-chlorobenzaldehyde in the presence of a chiral catalyst.
A key intermediate in this pathway is a nitro-ester, which is subsequently reduced to the corresponding amino acid.
Experimental Protocol: Asymmetric Michael Addition and Reduction
Step 1: Synthesis of Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate
-
A mixture of ethyl 2-cyano-3-(4-chlorophenyl)acrylate (0.82 mmol) and iron(III) acetylacetonate (Fe(acac)₃, 1 mol%) is stirred in ethanol (2 mL) at room temperature.
-
Nitromethane (4.00 mmol) is added to the mixture.
-
The reaction mixture is refluxed and stirred for 6 hours.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (300-400 mesh) using a mixture of ethyl acetate and hexane as the eluent to yield diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.
Step 2: Reduction of the Nitro Group and Hydrolysis
-
The diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate is dissolved in ethanol.
-
Sodium borohydride and nickel(II) chloride are added at 0°C, and the reaction is stirred for 1 hour at 25°C.
-
The resulting intermediate amine undergoes cyclization to a pyrrolidine derivative.
-
The ester groups are hydrolyzed with aqueous sodium hydroxide.
-
Finally, the pyrrolidine ring is hydrolyzed with 5N hydrochloric acid to yield (±)-3-Amino-3-(4-chlorophenyl)-propionic acid hydrochloride.
Quantitative Data
| Step | Product | Catalyst | Yield |
| 1 | Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate | Fe(acac)₃ | 89%[1] |
| 2 | (±)-Baclofen Hydrochloride | - | 40.93% (overall yield over four steps)[1] |
Note: The provided protocol for the Michael addition leads to a racemic product. For the synthesis of the (S)-enantiomer, a chiral catalyst and optimized conditions would be required. The subsequent reduction and hydrolysis steps would then yield the enantiomerically enriched target molecule.
Enzymatic Kinetic Resolution Approach
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of this compound, the kinetic resolution of a racemic ester precursor is a viable and widely used strategy.
Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for the resolution of β-amino esters through hydrolysis or transesterification.
General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Amino-3-(4-chlorophenyl)propionic Acid Ester
1. Substrate Preparation: Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate
-
Racemic 3-Amino-3-(4-chlorophenyl)propionic acid is suspended in methanol.
-
Thionyl chloride is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is evaporated under reduced pressure to yield the racemic methyl ester.
2. Enzymatic Kinetic Resolution
-
The racemic methyl 3-amino-3-(4-chlorophenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether).
-
Immobilized Candida antarctica Lipase B (CALB) is added to the solution.
-
The suspension is incubated at a controlled temperature (e.g., 45-50°C) with agitation.
-
The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.
-
The filtrate is separated into the unreacted (R)-ester and the product (S)-acid.
3. Hydrolysis of the Unreacted Ester (Optional)
-
The recovered (R)-ester can be hydrolyzed under acidic or basic conditions to obtain (R)-3-Amino-3-(4-chlorophenyl)propionic acid.
Quantitative Data for Lipase-Catalyzed Resolution of β-Amino Esters
| Substrate | Enzyme | Reaction | Enantioselectivity (E) | Reference |
| Ethyl 3-aminobutanoate | CALB | Interesterification | - | [2] |
| Racemic β³-amino methyl esters | CALB | Transesterification | High | [3] |
| Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia lipase | Hydrolysis | >200 | [4] |
Note: The enantioselectivity (E value) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (>100) is indicative of an excellent resolution.
Visualizations
Asymmetric Michael Addition Workflow
Caption: Workflow for Asymmetric Michael Addition.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
References
An In-depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)-propionic acid (CAS: 131690-60-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(4-chlorophenyl)-propionic acid, also known as (S)-4-Chloro-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its role as a chiral building block for synthesizing complex bioactive molecules underscore its importance in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities, with a focus on its interaction with the GABAergic system. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.
Chemical and Physical Properties
(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is an off-white solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is a chiral molecule, with the (S)-enantiomer being the focus of this guide.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 131690-60-3 | |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 223 °C (decomposes) | |
| Synonyms | (S)-3-Amino-3-(4-chlorophenyl)propanoic acid, L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine | |
| InChI Key | BXGDBHAMTMMNTO-QMMMGPOBSA-N | |
| SMILES | N--INVALID-LINK--c1ccc(Cl)cc1 |
Synthesis
The synthesis of 3-amino-3-(4-chlorophenyl)-propionic acid is most commonly reported as a racemic mixture. An enantioselective synthesis is crucial for elucidating the specific biological activities of the (S)-enantiomer.
Racemic Synthesis
A common method for the synthesis of the racemic compound involves a one-pot reaction between p-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.
Experimental Protocol: Racemic Synthesis [1]
-
Reaction Setup: A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (53.0 mmol) is prepared in ethanol (65 mL).
-
Reaction Execution: The mixture is heated to reflux and stirred for 8 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the resulting white precipitate is collected by filtration. The solid is washed with cold ethanol and dried under reduced pressure to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid.
Enantioselective Synthesis
Conceptual Workflow for Enantioselective Synthesis
Caption: Conceptual workflow for the enantioselective synthesis.
Analytical Characterization
The structural elucidation and purity assessment of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Table 2: Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid
| Technique | Data | Reference |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [2] |
| Mass Spectrometry (GC-MS) | Available | [2] |
Note: Specific peak assignments for the (S)-enantiomer are not detailed in the available literature. The provided data pertains to the racemic mixture.
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric purity of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid.
Experimental Protocol: Chiral HPLC
A general approach for the chiral separation of β-amino acids involves the use of a chiral stationary phase, such as a Pirkle-type column or a cyclodextrin-based column.
-
Column: Chiral stationary phase (e.g., CHIRALPAK® ZWIX(-)).
-
Mobile Phase: A mixture of methanol and acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid can be used as a starting point.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
Note: Method optimization is typically required to achieve baseline separation of the enantiomers.
Biological Activity and Mechanism of Action
(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is primarily recognized for its activity as a weak antagonist at the GABA-B receptor.
GABA-B Receptor Antagonism
Studies have shown that racemic 3-amino-3-(4-chlorophenyl)propanoic acid acts as a specific antagonist of GABA at the GABA-B receptor.[4][5][6] The antagonistic activity is considered weak, with a reported pA₂ value of 3.5.[4][5][6] The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Logical Relationship of GABA-B Receptor Antagonism
Caption: Interaction of the compound with the GABA-B receptor.
Potential as a Voltage-Gated Calcium Channel Blocker
While some structurally related phenyl-substituted amino acids have been investigated as voltage-gated calcium channel (VGCC) blockers, there is currently no direct evidence to support this mechanism of action for (S)-3-Amino-3-(4-chlorophenyl)-propionic acid. Further research is required to explore this possibility.
Applications in Research and Drug Development
The primary application of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid lies in its use as a chiral building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics, for drug discovery.
Peptide Synthesis
The Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid, is utilized in solid-phase peptide synthesis (SPPS) to introduce the 4-chloro-β-phenylalanine moiety into peptide chains.[7] This modification can influence the peptide's conformation, stability, and biological activity.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is a valuable chiral building block and a weak GABA-B receptor antagonist. Its utility in the synthesis of novel peptides and small molecules for neuroscience research and drug development is well-established. This guide provides a foundational understanding of its properties, synthesis, and biological context, intended to support further investigation and application by the scientific community. Further research is warranted to explore its potential at other neurological targets and to develop more efficient enantioselective synthetic routes.
References
Chiral Building Blocks in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chirality is a fundamental property of molecules that has profound implications in drug discovery and development. The differential interaction of enantiomers with the chiral environment of the human body can lead to significant differences in pharmacology, toxicology, and pharmacokinetics. Consequently, the synthesis and utilization of enantiomerically pure chiral building blocks are paramount in the creation of safer and more effective drugs. This guide provides a comprehensive overview of the core principles, synthesis methodologies, and analytical techniques related to chiral building blocks in modern drug discovery. It includes quantitative data on the differential activity of enantiomers, detailed experimental protocols for key synthetic and analytical methods, and visualizations of relevant workflows and signaling pathways to provide a practical resource for professionals in the field.
The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.
The differential effects of enantiomers can be categorized as follows:
-
Eutomer vs. Distomer: One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects or toxicity.[1]
-
Different Pharmacological Activities: In some cases, each enantiomer can possess distinct and even unrelated pharmacological activities.
-
Metabolic and Pharmacokinetic Differences: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body, leading to variations in their bioavailability and duration of action.
A classic and tragic example that underscores the importance of chirality is Thalidomide . Initially marketed as a racemic mixture (equal amounts of both enantiomers) to treat morning sickness, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2] This disaster highlighted the critical need for the stereochemical evaluation of all chiral drugs.
Quantitative Analysis of Enantiomeric Bioactivity
The disparity in the biological activity of enantiomers can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for selected chiral drugs, illustrating the significant differences in their interactions with biological targets.
| Drug | Enantiomer | Target | Binding Affinity (Ki) | Potency/Activity | Reference |
| Ketamine | (S)-Ketamine | NMDA Receptor | 0.30 µM | 3-4 fold greater anesthetic potency than (R)-ketamine | [3] |
| (R)-Ketamine | NMDA Receptor | 1.4 µM | More potent and longer-lasting antidepressant effects than (S)-ketamine in some models | [3] | |
| (S)-Ketamine | Mu & Kappa Opioid Receptors | 2-4 fold greater affinity than (R)-ketamine | Contributes to analgesic effects | [3] | |
| Citalopram | (S)-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | High | Responsible for the therapeutic antidepressant effect | [4] |
| (R)-Citalopram | Serotonin Transporter (SERT) | Low (at least 20-fold weaker than S-citalopram) | May antagonize the effect of the S-enantiomer | [5][6] |
Table 1: Enantiomer-Specific Binding Affinities and Potency.
| Drug | Enantiomer | Clinical Outcome Measure | Effect | Reference |
| Citalopram | (S)-Citalopram | Clinical Global Impression of Change (CGIC) in dementia with agitation | Improved probability of response | [7] |
| (R)-Citalopram | Clinical Global Impression of Change (CGIC) in dementia with agitation | Decreased probability of response | [7] | |
| (R)-Citalopram | Mini-Mental State Examination (MMSE) | Associated with worsening scores | [7] |
Table 2: Differential Clinical Effects of Citalopram Enantiomers.
Synthesis and Separation of Chiral Building Blocks
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic and separation methodologies. The primary strategies for obtaining single-enantiomer chiral building blocks are asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis, also known as enantioselective synthesis, is a process that creates a chiral molecule with a preference for one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries.
Asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. This reaction typically employs transition metal catalysts complexed with chiral ligands.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example of the asymmetric hydrogenation of a ketone using a Ru-based catalyst.
Materials:
-
Acetophenone
-
[RuCl₂( (S)-BINAP )]₂·NEt₃ catalyst
-
Hydrogen gas (H₂)
-
Ethanol (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [RuCl₂( (S)-BINAP )]₂·NEt₃ (substrate-to-catalyst ratio, S/C = 1000).
-
Anhydrous ethanol is added to dissolve the catalyst.
-
Acetophenone is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas three times.
-
The pressure is set to 50 bar of H₂, and the reaction mixture is stirred at 60°C for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include diastereomeric salt formation and kinetic resolution.
This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
Experimental Protocol: Resolution of (±)-α-Methylbenzylamine
This protocol describes the resolution of a racemic amine using a chiral acid.
Materials:
-
(±)-α-Methylbenzylamine (racemic)
-
(+)-(R,R)-Tartaric acid
-
Methanol
-
50% (w/w) Sodium hydroxide solution
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Procedure:
-
Dissolve (+)-(R,R)-tartaric acid in methanol in a flask with gentle heating.
-
Slowly add the racemic α-methylbenzylamine to the warm tartaric acid solution. An exothermic reaction will occur.
-
Allow the solution to cool to room temperature and stand undisturbed for at least 24 hours to allow for the crystallization of one of the diastereomeric salts.
-
Collect the crystals of the less soluble diastereomeric salt by suction filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic.
-
The enantiomerically enriched amine will separate as an oily layer, which can be extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are dried over an anhydrous drying agent, and the solvent is removed to yield the resolved amine.
-
The optical purity of the resolved amine is determined using polarimetry or chiral chromatography.[8]
Analytical Techniques for Chiral Analysis
The determination of enantiomeric purity is crucial throughout the drug discovery and development process. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for this purpose.
Experimental Protocol: Chiral HPLC Separation of a Racemic Drug
This protocol provides a general procedure for developing a chiral HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD)
Procedure:
-
Column Selection: Choose a CSP based on the chemical structure of the analyte. Polysaccharide-based columns are a good starting point for a wide range of compounds.
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic analyte in a suitable solvent.
-
Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
For basic compounds, add a small amount of an amine modifier (e.g., 0.1% diethylamine).
-
For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
-
Optimization:
-
Once a mobile phase system shows some separation, optimize the ratio of the non-polar and polar components to achieve baseline resolution (Rs > 1.5).
-
Adjust the flow rate to optimize analysis time and resolution.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Visualizing Chiral Drug Discovery and Action
Workflow for Chiral Drug Discovery and Development
The development of a chiral drug involves a series of steps to ensure the selection and production of the optimal enantiomer. The following diagram illustrates a typical workflow.
A generalized workflow for the discovery and development of a single-enantiomer drug.
Signaling Pathway: Differential Effects of Thalidomide Enantiomers
The teratogenic effects of thalidomide are mediated by its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. The (S)-enantiomer binds to cereblon with higher affinity than the (R)-enantiomer, leading to the degradation of specific substrate proteins and subsequent downstream effects that cause birth defects.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. acs.org [acs.org]
- 3. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R- and S-citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Neuropharmacological Potential of (S)-4-Chloro-β-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Chloro-β-phenylalanine, more commonly known as L-p-Chlorophenylalanine (L-PCPA), is a synthetic amino acid derivative with significant neuropharmacological activity. Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). This potent and specific action has established L-PCPA as a critical tool in neuroscience research for investigating the roles of serotonin in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the neuropharmacological potential of (S)-4-Chloro-β-phenylalanine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and effects on the central nervous system. Detailed experimental protocols for its use in in vitro and in vivo studies are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology.
Introduction
Serotonin is a crucial monoamine neurotransmitter that plays a regulatory role in a wide range of physiological functions, including mood, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder. The study of this system has been greatly facilitated by pharmacological tools that can selectively manipulate serotonin levels. (S)-4-Chloro-β-phenylalanine (L-PCPA) is one such tool, acting as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the first and rate-limiting step in serotonin synthesis. By depleting brain serotonin levels, L-PCPA allows for the investigation of the functional consequences of reduced serotonergic neurotransmission.
Mechanism of Action
The primary neuropharmacological effect of (S)-4-Chloro-β-phenylalanine is the irreversible inhibition of tryptophan hydroxylase. TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), which is then decarboxylated to form serotonin. L-PCPA acts as a substrate analog for TPH, binding to the active site and leading to the enzyme's irreversible inactivation. This inhibition is specific to TPH, with minimal effects on other aromatic amino acid hydroxylases, such as tyrosine hydroxylase, at effective doses. The depletion of serotonin is dose-dependent and can be profound, with studies in rodents demonstrating reductions of over 90% in brain serotonin levels following systemic administration.[1][2]
Signaling Pathway of Serotonin Synthesis and Inhibition by (S)-4-Chloro-β-phenylalanine
Caption: Serotonin synthesis pathway and its inhibition by (S)-4-Chloro-β-phenylalanine.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Limited pharmacokinetic data are available for (S)-4-Chloro-β-phenylalanine specifically. However, studies with the racemic mixture (DL-PCPA) indicate that it is readily absorbed after oral administration and crosses the blood-brain barrier to exert its effects on central TPH. The onset of serotonin depletion is typically observed within 24 hours of administration, with maximal depletion occurring after several days of treatment. The recovery of serotonin levels is slow and depends on the synthesis of new TPH, which can take several weeks.
Pharmacodynamics
The primary pharmacodynamic effect of (S)-4-Chloro-β-phenylalanine is a dose-dependent and long-lasting depletion of serotonin in the brain and peripheral tissues. The extent of depletion can be substantial, leading to significant behavioral and physiological consequences.
Table 1: In Vitro Inhibition of Tryptophan Hydroxylase
| Compound | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |
| DL-p-Chlorophenylalanine | Rat Brain | Competitive (in vitro) | Ki = 300 µM | [3] |
Table 2: In Vivo Serotonin Depletion in Rodents
| Species | Dose and Route | Brain Region | % Serotonin Depletion | Time Point | Reference |
| Rat | 300 mg/kg, i.p. | Whole Brain | ~90% | 3 days | |
| Rat | 1000 mg/kg | Whole Brain | >90% | Not specified | [1] |
| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | Hippocampus | 85% | 7 days | [4] |
| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | Prefrontal Cortex | 65% | 7 days | [4] |
Neuropharmacological Effects
The depletion of brain serotonin by (S)-4-Chloro-β-phenylalanine has been shown to produce a wide range of behavioral and physiological effects in animal models, providing valuable insights into the functions of the serotonergic system.
Behavioral Effects
-
Locomotor Activity: Studies have reported a dose-dependent decrease in exploratory locomotor activity in novel environments.[1]
-
Sleep-Wake Cycle: Administration of PCPA has been shown to induce insomnia in rats, characterized by a reduction in both slow-wave and REM sleep.
-
Aggression: Some studies have suggested that serotonin depletion can increase aggressive behavior in rodents.
-
Cognition and Attention: Serotonin depletion may impair performance in tasks requiring sustained attention.[2]
Table 3: Quantitative Behavioral Effects in Rodents
| Behavioral Test | Species | Dose and Route | Key Finding | Reference |
| Open Field Test | Rat | 150-1000 mg/kg | Dose-dependent decrease in exploratory locomotion. | [1] |
| 5-Choice Serial Reaction Time Task | Rat | Not specified | Trend towards decreased discriminative accuracy. | [2] |
| Forced Swimming Test | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | No significant effect on immobility. | [4] |
| Marble Burying Test | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | No significant effect. | [4] |
Experimental Protocols
In Vitro Tryptophan Hydroxylase Activity Assay
This protocol describes a fluorometric assay to measure TPH activity, which can be adapted to assess the inhibitory potential of compounds like (S)-4-Chloro-β-phenylalanine.
Materials:
-
Recombinant or purified Tryptophan Hydroxylase (TPH)
-
L-Tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Add varying concentrations of the inhibitor ((S)-4-Chloro-β-phenylalanine) to the appropriate wells.
-
Add TPH enzyme to all wells except the blank.
-
Initiate the reaction by adding a solution of L-tryptophan and BH4.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 360 nm at regular intervals.
-
Calculate the rate of 5-HTP formation and determine the IC50 or Ki value for the inhibitor.
In Vivo Serotonin Depletion in Rodents
This protocol outlines a general procedure for inducing serotonin depletion in rats using (S)-4-Chloro-β-phenylalanine.
Materials:
-
(S)-4-Chloro-β-phenylalanine
-
Vehicle (e.g., saline or a suspension agent)
-
Rodents (e.g., Sprague-Dawley rats)
-
Administration equipment (e.g., gavage needles for oral administration or syringes for intraperitoneal injection)
Procedure:
-
Acclimate animals to the housing conditions for at least one week.
-
Prepare a solution or suspension of (S)-4-Chloro-β-phenylalanine in the chosen vehicle. A common dose for significant serotonin depletion is 150-300 mg/kg administered intraperitoneally for 2-3 consecutive days.
-
Administer the compound or vehicle to the respective groups of animals.
-
Monitor the animals for any adverse effects.
-
At the desired time point after the last administration (e.g., 24-72 hours), euthanize the animals and collect brain tissue for neurochemical analysis.
HPLC Analysis of Serotonin and 5-HIAA in Brain Tissue
This protocol describes the measurement of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using high-performance liquid chromatography with electrochemical detection.
Materials:
-
Brain tissue samples
-
Perchloric acid containing an internal standard (e.g., N-methylserotonin)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for serotonin and 5-HIAA
Procedure:
-
Homogenize the brain tissue in ice-cold perchloric acid.
-
Centrifuge the homogenate to pellet the protein.
-
Filter the supernatant.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate serotonin and 5-HIAA using the C18 column and the specified mobile phase.
-
Detect the compounds using the electrochemical detector.
-
Quantify the concentrations of serotonin and 5-HIAA by comparing the peak areas to those of the standards.
Experimental and Logical Workflows
Workflow for Assessing the Neuropharmacological Effects of a TPH Inhibitor
Caption: A typical experimental workflow for evaluating a TPH inhibitor.
Logical Relationship of (S)-4-Chloro-β-phenylalanine's Action and Consequences
Caption: Logical flow of events following administration of (S)-4-Chloro-β-phenylalanine.
Conclusion
(S)-4-Chloro-β-phenylalanine is a powerful and selective tool for the experimental depletion of serotonin. Its ability to irreversibly inhibit tryptophan hydroxylase has made it indispensable for elucidating the multifaceted roles of serotonin in the central nervous system. While a lack of specific quantitative inhibitory data for the (S)-isomer necessitates careful interpretation of studies using the racemate, the profound and lasting serotonin depletion achieved with this compound provides a robust model for investigating the consequences of serotonergic hypofunction. This technical guide provides a foundational resource for researchers aiming to utilize (S)-4-Chloro-β-phenylalanine in their neuropharmacological investigations, offering both theoretical background and practical experimental protocols. Further research focusing on the enantiomer-specific pharmacokinetics and pharmacodynamics will undoubtedly enhance the precision and utility of this important research tool.
References
- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is an off-white solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol .[1] It is a derivative of β-phenylalanine, featuring a chlorine atom at the para position of the phenyl ring.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.64 g/mol | [1] |
| CAS Number | 131690-60-3 | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 98% (HPLC, Chiral purity) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Analysis
While specific spectroscopic data for the pure (S)-enantiomer is not publicly available, data for the racemic mixture of 3-Amino-3-(4-chlorophenyl)-propionic acid provides valuable insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for racemic 3-Amino-3-(4-chlorophenyl)-propionic acid.
Table 1: ¹H NMR Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.93 | dd | 1H | -CH₂- (diastereotopic proton a) |
| 3.04 | dd | 1H | -CH₂- (diastereotopic proton b) |
| 4.63 | dd | 1H | -CH(NH₂)- |
| 7.22 | s | 1H | Aromatic CH |
| 7.24 | s | 1H | Aromatic CH |
| 7.47 | s | 1H | Aromatic CH |
| 7.49 | s | 1H | Aromatic CH |
Solvent: D₂O
Table 2: ¹³C NMR Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid
| Chemical Shift (δ, ppm) | Assignment |
| 40.4 | -CH₂- |
| 53.9 | -CH(NH₂)- |
| 126.0 | Aromatic CH |
| 131.9 | Aromatic C-Cl |
| 135.3 | Aromatic CH |
| 137.1 | Aromatic C-C |
| 175.9 | -COOH |
Solvent: D₂O
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl ester, shows characteristic absorption bands that can be correlated to the structural features of the target molecule.
Table 3: FT-IR Spectroscopic Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl ester
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1728 | s | C=O stretch (ester) |
| 1636 | s | C=O stretch (amide) |
| 1533 | s | N-H bend (amide) |
| 1489 | m | C=C stretch (aromatic) |
Note: This data is for a derivative and serves as an approximation.
Experimental Protocols
Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid
A common method for the synthesis of the racemic compound is through a condensation reaction.
Experimental Workflow for Racemic Synthesis
Caption: Workflow for the synthesis of the racemic compound.
Procedure:
-
To a round-bottom flask, add 4-chlorobenzaldehyde (35.6 mmol), malonic acid (35.6 mmol), and ammonium acetate (53.2 mmol) to 25 mL of ethanol.
-
Stir the reaction mixture at reflux (75-80°C) for 8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and continue stirring for 1 hour.
-
The resulting white precipitate is collected by filtration to yield racemic 3-amino-3-(4-chlorophenyl)propionic acid.
Chiral Separation of this compound (Hypothetical Protocol)
As no specific protocol for the chiral separation of this exact compound is readily available, a general method based on the resolution of similar amino acids is proposed. This often involves derivatization followed by enzymatic resolution or chiral chromatography.
Logical Flow for Chiral Separation
Caption: A potential workflow for chiral resolution.
Procedure Outline:
-
N-Acetylation: The racemic amino acid is first converted to its N-acetyl derivative.
-
Enzymatic Resolution: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an enzyme such as aminoacylase, which selectively hydrolyzes the N-acetyl group from the (S)-enantiomer.
-
Separation: The resulting mixture contains the free (S)-amino acid and the N-acetylated (R)-amino acid. These can be separated based on their different chemical properties (e.g., solubility, charge).
-
Hydrolysis (Optional): The N-acetylated (R)-amino acid can be hydrolyzed under acidic conditions to obtain the (R)-enantiomer.
Biological Context: GABA Receptor Modulation
Analogs of 3-Amino-3-(4-chloro-phenyl)-propionic acid are known to interact with γ-aminobutyric acid (GABA) receptors, which are key inhibitory neurotransmitter receptors in the central nervous system. Specifically, they are thought to act as agonists or antagonists at GABA B receptors.
GABA B Receptor Signaling Pathway
GABA B receptors are G-protein coupled receptors that mediate slow and sustained inhibitory neurotransmission. Their activation leads to a cascade of intracellular events.
GABA B Receptor Signaling Cascade
References
Methodological & Application
Application Notes and Protocols for in vivo use of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
Disclaimer: The following application notes and protocols are based on in vivo studies of baclofen, the racemic mixture of (R)- and (S)-3-Amino-3-(4-chlorophenyl)-propionic acid. The (R)-enantiomer is considered the pharmacologically active component.[1][2] Specific in vivo data for the (S)-enantiomer is limited, and these protocols are provided as a guide for researchers. Appropriate dose-finding and toxicology studies are essential before commencing any new in vivo experiments.
Introduction
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is the (S)-enantiomer of baclofen, a well-known gamma-aminobutyric acid (GABA) type B (GABAB) receptor agonist.[3][4][5] While the (R)-enantiomer, arbaclofen, is responsible for the therapeutic effects of baclofen, primarily used as a muscle relaxant to treat spasticity, the (S)-enantiomer is generally considered less active.[1][6] However, understanding the in vivo effects of the (S)-enantiomer is crucial for a complete pharmacological profile of racemic baclofen and for exploring any potential independent biological activities or contributions to the overall effects of the racemate.
These application notes provide a summary of in vivo methodologies and data derived from studies on baclofen and its enantiomers, which can serve as a starting point for designing experiments with this compound.
Data Presentation
The following tables summarize pharmacokinetic parameters and dosing information from in vivo studies with baclofen enantiomers in various species. This data can be used to estimate starting doses and sampling time points for studies with the (S)-enantiomer.
Table 1: Pharmacokinetic Parameters of Baclofen Enantiomers
| Species | Enantiomer | Administration Route | Dose | Plasma Half-life (t1/2) | Apparent Clearance (CL/F) | Volume of Distribution (Vss/F) | Reference |
| Human (pediatric) | R- and S- | Oral | 2.5-20 mg (3 times/day) | 4.5 hours | 0.273 L/h/kg | 1.16 L/kg | [7] |
| Human (adult) | Racemic | Oral | 20 mg | R: 5.3 h, S: 5.1 h | - | - | [2] |
| Dog | R- and S- | Intravenous | - | - | R: higher renal clearance | - | [1] |
| Goat | Racemic | Intrathecal | 100-560 µg | - | 8.59 mL/h (CSF) | 21.06 mL (CSF) | [8] |
Table 2: Exemplary Dosing for in vivo Models from Baclofen Studies
| Animal Model | Species | Administration Route | Dose Range | Investigated Effect | Reference |
| Spasticity | Rat | Subcutaneous (SC) | 1-30 mg/kg | Antinociceptive and antispastic | [9] |
| Spasticity | Rat | Intrathecal (IT) | 0.1-12 µg | Antinociceptive and antispastic | [9] |
| Neuropathic Pain | Rat | - | - | Antinociceptive | [10] |
| Traumatic Brain Injury | Rat | Intrathecal (IT) | 0.8 µ g/hour (4 weeks) | Spasticity, cognitive, balance | [11] |
| Cognitive Deficits | Mouse | Oral (in drinking water) | 0.5 mg/mL | Cognitive and social behavior | [12] |
| Autistic-like Behavior | Rat | Oral (p.o.) | 0.125-1 mg/kg | Social and sensory behavior | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for baclofen, which can be adapted for this compound.
General Preparation and Administration
Vehicle Selection: For oral administration, baclofen has been administered in drinking water.[12] For subcutaneous or intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are common vehicles. The solubility of this compound in the chosen vehicle should be confirmed.
Dose Preparation:
-
Weigh the required amount of this compound in a sterile container.
-
Add the desired volume of the chosen vehicle to achieve the target concentration.
-
Ensure complete dissolution. Sonication or gentle warming may be used if necessary, but stability under these conditions should be verified.
-
For injectable solutions, filter through a 0.22 µm sterile filter before administration.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single dose.
Animals: Male Sprague-Dawley rats (250-300g).
Protocol:
-
Fast animals overnight with free access to water.
-
Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma (centrifuge at 3000 rpm for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC, CL/F, Vss/F) using appropriate software.
Assessment of Antispastic and Antinociceptive Effects in a Rat Model of Spasticity
Objective: To evaluate the effect of this compound on spasticity and nociception.
Animal Model: Chronic spinal rats, where spasticity develops following spinal transection.[9]
Protocol:
-
Induce spinal transection in rats under appropriate anesthesia. Allow for a recovery period of 3-4 weeks for spasticity to develop.
-
Assessment of Spasticity: Mechanically stimulate the abdomen to elicit hindlimb spasticity and score the response.
-
Assessment of Nociception: Use the tail-flick test to measure the pain threshold.
-
Administer this compound via subcutaneous or intrathecal injection.
-
Perform spasticity and nociception assessments at various time points post-administration.
-
A control group receiving the vehicle should be included.
Mandatory Visualizations
Signaling Pathway
References
- 1. Comparison of the pharmacokinetics of intravenously administered rac-baclofen and its (-)-(R)- and (+)-(S)-enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans [mdpi.com]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
- 6. Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of oral baclofen in pediatric patients with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutics of intrathecal baclofen-loaded microparticles in a goat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antinociceptive and antispastic action of (-)-baclofen after systemic and intrathecal administration in intact, acute and chronic spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased sensitivity to the antinociceptive activity of (+/-)-baclofen in an animal model of chronic neuropathic, but not chronic inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute intrathecal baclofen in an animal model of TBI-induced spasticity, cognitive, and balance disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (S)-4-Chloro-β-phenylalanine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-4-Chloro-β-phenylalanine in various biological matrices. The protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from methods for the analogous compound, phenylalanine.
Overview of Analytical Methods
The quantification of (S)-4-Chloro-β-phenylalanine in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. This document outlines two primary methods: an HPLC-UV method suitable for routine analysis and a more sensitive and specific LC-MS/MS method for trace-level quantification.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analytical methods described. These values are extrapolated from similar assays for phenylalanine and should be established specifically for (S)-4-Chloro-β-phenylalanine during method validation.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 20 µg/mL[1] | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995[2] | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 0.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115%[1] | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
| Internal Standard | (S)-4-Methyl-β-phenylalanine (suggested) | (S)-4-Methyl-β-phenylalanine (suggested) |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL | 5 - 2500 ng/g |
| Correlation Coefficient (r²) | > 0.998[3] | > 0.998 | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL | 5 ng/g |
| Limit of Detection (LOD) | 0.3 ng/mL | 3 ng/mL | 1.5 ng/g |
| Accuracy (% Recovery) | 90 - 110%[4] | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 10%[4] | < 10% | < 10% |
| Internal Standard | (S)-4-Chloro-β-phenylalanine-d5 (suggested) | (S)-4-Chloro-β-phenylalanine-d5 (suggested) | (S)-4-Chloro-β-phenylalanine-d5 (suggested) |
Experimental Protocols
Sample Preparation
This protocol is suitable for both HPLC-UV and LC-MS/MS analysis.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the analytical system.
This protocol is primarily for LC-MS/MS analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To a clean tube, add 50 µL of the supernatant.
-
Add 10 µL of the internal standard working solution.
-
Add 440 µL of the initial mobile phase to dilute the sample.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Perform protein precipitation as described for plasma samples (Section 3.1.1), using an appropriate volume of the homogenate.
HPLC-UV Method Protocol
This method is adapted from established procedures for phenylalanine analysis in plasma.[1][2]
-
Chromatographic Conditions:
-
Run Time: Approximately 15 minutes.[2]
LC-MS/MS Method Protocol
This highly sensitive and selective method is suitable for the quantification of (S)-4-Chloro-β-phenylalanine at low concentrations.
-
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Suggested):
-
(S)-4-Chloro-β-phenylalanine: Precursor ion (Q1) -> Product ion (Q3) - To be determined by direct infusion of a standard solution.
-
Internal Standard ((S)-4-Chloro-β-phenylalanine-d5): Precursor ion (Q1) -> Product ion (Q3) - To be determined by direct infusion of a standard solution.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
Method Validation
All analytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA).[7][8][9][10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
Caption: General workflow for biological sample analysis.
Logic of Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide to validation and verification of analytical methods in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 9. seejph.com [seejph.com]
- 10. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dcvmn.org [dcvmn.org]
- 12. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-β-Phe(4-Cl)-OH in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. L-β-Homo-4-chlorophenylalanine (L-β-Phe(4-Cl)-OH) is a synthetic β-amino acid analog of phenylalanine. The presence of a chlorine atom at the para-position of the phenyl ring introduces specific electronic and steric properties that can modulate the peptide's conformation and its interactions with biological targets. Furthermore, the β-amino acid backbone inherently provides resistance to enzymatic degradation by proteases.
These application notes provide a comprehensive guide to the use of L-β-Phe(4-Cl)-OH in peptide synthesis, including detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and a discussion of its impact on peptide properties.
Physicochemical Properties of Protected L-β-Phe(4-Cl)-OH Derivatives
For incorporation into peptides using standard synthesis strategies, L-β-Phe(4-Cl)-OH must be appropriately protected at its amino terminus. The most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).
| Property | Fmoc-L-β-Phe(4-Cl)-OH | Boc-L-β-Phe(4-Cl)-OH |
| Molecular Formula | C25H22ClNO4 | C15H20ClNO4 |
| Molecular Weight | 435.9 g/mol | 313.8 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP | Soluble in DCM, DMF, NMP |
| Storage | 2-8°C | 2-8°C |
Applications in Peptide Synthesis and Drug Design
The incorporation of L-β-Phe(4-Cl)-OH into peptide sequences offers several advantages for the development of novel therapeutics:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by most proteases, leading to a significant increase in the in vivo half-life of the peptide.
-
Modulation of Bioactivity: The 4-chloro-phenyl side chain can influence receptor binding affinity. The electron-withdrawing nature of the chlorine atom can alter cation-π and π-π stacking interactions within the binding pocket of a target protein.
-
Increased Lipophilicity: The presence of the chlorophenyl group increases the lipophilicity of the peptide, which can improve cell permeability and oral bioavailability.[1]
-
Conformational Constraint: The additional methylene group in the β-amino acid backbone restricts the conformational freedom of the peptide, which can lead to a more defined secondary structure and potentially higher binding affinity and selectivity for its target.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing an L-β-Phe(4-Cl)-OH residue using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-L-β-Phe(4-Cl)-OH
-
Standard Fmoc-protected α-amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally free acid peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, or Met)
-
Water, deionized
-
Diethyl ether, cold
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the steps for the manual synthesis of a generic peptide incorporating L-β-Phe(4-Cl)-OH.
1. Resin Swelling:
- Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) in a fritted syringe reaction vessel.
- Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- After swelling, drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
- Agitate the mixture for 3 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling (Incorporation of Fmoc-L-β-Phe(4-Cl)-OH):
- In a separate vial, dissolve Fmoc-L-β-Phe(4-Cl)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
- Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Note: For potentially difficult couplings, a longer coupling time (up to 4 hours) or a double coupling (repeating step 3) may be necessary.[2]
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test to check for the presence of free primary amines on a small sample of resin beads.
- A negative Kaiser test (yellow beads) indicates complete coupling. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
5. Capping (Optional):
- If the Kaiser test remains positive after a second coupling, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
6. Repetitive Cycles:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains Trp, Cys, or Met, add 1% DTT.
- Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Workflow for Fmoc-SPPS
References
Application Notes and Protocols for (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It is utilized in pharmaceutical research and neuropharmacology as a chiral building block for the synthesis of bioactive molecules and for its potential to modulate neurotransmitter systems.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a GABAB receptor antagonist.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | Chem-Impex |
| Molecular Weight | 199.63 g/mol | Chem-Impex |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 223 °C (decomposes) | Sigma-Aldrich |
GABAB Receptor Antagonism
This compound has been identified as a weak but specific antagonist of the GABAB receptor. The antagonist potency is quantified by its pA2 value, which was determined in a functional assay using guinea pig ileum.[3][4][5]
Quantitative Data
| Parameter | Value | Assay System | Reference |
| pA2 | 3.5 | Guinea Pig Ileum | [3][4][5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates weaker antagonist activity.
GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[6] Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. The primary signaling pathways involve:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release.
As an antagonist, this compound is expected to block these agonist-induced signaling events.
Experimental Protocols
Competitive Radioligand Binding Assay for GABAB Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to displace a known radiolabeled antagonist, such as [³H]CGP54626.
Workflow:
Materials:
-
Tissue: Rat brain cortex or cells expressing recombinant GABAB receptors.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]CGP54626 (a high-affinity GABAB receptor antagonist).
-
Non-specific binding control: 10 µM GABA.
-
This compound: Prepare a stock solution and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Receptor Membrane Preparation: a. Homogenize fresh or frozen rat brain cortex in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. e. Wash the pellet three more times by resuspension and centrifugation in Assay Buffer to remove endogenous GABA. f. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL Assay Buffer, 50 µL [³H]CGP54626 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation.
- Non-specific Binding: 50 µL GABA (10 µM final concentration), 50 µL [³H]CGP54626, and 100 µL of membrane preparation.
- Competition: 50 µL of varying concentrations of this compound, 50 µL [³H]CGP54626, and 100 µL of membrane preparation. b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold Wash Buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Determination of pA2 in Guinea Pig Ileum
This protocol outlines a functional assay to determine the antagonist potency (pA2) of this compound by measuring its ability to inhibit GABA-induced relaxation of the guinea pig ileum.[7]
Workflow:
Materials:
-
Guinea pig ileum.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
GABA (agonist).
-
This compound (antagonist).
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C).
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: a. Euthanize a guinea pig according to approved institutional guidelines. b. Isolate a segment of the terminal ileum and place it in Krebs solution. c. Gently remove the longitudinal muscle strip.
-
Tissue Mounting: a. Mount the muscle strip in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. b. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Protocol: a. Control Agonist Concentration-Response Curve (CRC): i. Obtain a cumulative concentration-response curve for GABA by adding increasing concentrations of GABA to the organ bath and recording the relaxation response. ii. Wash the tissue thoroughly until it returns to the baseline tension. b. Antagonist Incubation: i. Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes). c. Agonist CRC in the Presence of Antagonist: i. While the antagonist is present, obtain a second cumulative concentration-response curve for GABA. d. Repeat with Different Antagonist Concentrations: i. After washing the tissue extensively, repeat steps 3b and 3c with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot): a. For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of GABA in the presence of the antagonist to the EC₅₀ of GABA in the absence of the antagonist. b. Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis. c. Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[8][9][10]
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the properties of this compound as a GABAB receptor antagonist. The quantitative data indicate it is a weak antagonist, and the detailed experimental procedures will enable further characterization of its binding affinity and functional activity. The visualization of the GABAB signaling pathway and experimental workflows provides a clear conceptual understanding of the underlying mechanisms and experimental designs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA and GABAB receptor-mediated effects in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-4-Chloro-β-phenylalanine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Chloro-β-phenylalanine, commonly known as L-p-Chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) from the amino acid L-tryptophan.[1][2] By inhibiting TPH, PCPA serves as a critical tool in biochemical and pharmacological research to deplete serotonin levels, enabling the study of the physiological and behavioral roles of this key neurotransmitter. These application notes provide an overview of the use of (S)-4-Chloro-β-phenylalanine in biochemical assays, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
(S)-4-Chloro-β-phenylalanine acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[1] There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[2] PCPA inhibits both TPH1 and TPH2, leading to a systemic depletion of serotonin.[3] This depletion allows researchers to investigate the roles of serotonin in a wide range of biological processes, including mood regulation, sleep, appetite, and various neurological and psychiatric disorders.[4][5]
Quantitative Data
The inhibitory potency of (S)-4-Chloro-β-phenylalanine and its effects on serotonin levels have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Enzyme | Value | Species | Reference |
| IC₅₀ | TPH1 | 4.49 mM | Human | [6] |
| IC₅₀ | TPH2 | 1.55 mM | Human | [6] |
Table 1: In Vitro Inhibitory Potency of (S)-4-Chloro-β-phenylalanine. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Animal Model | PCPA Dose & Regimen | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |
| Rat | 100-150 mg/kg i.p. (single dose) | Cortex | ~30-50% | > % decrease in 5-HT | [7] |
| Rat | 100-150 mg/kg i.p. (single dose) | Striatum | ~30-50% | > % decrease in 5-HT | [7] |
| Rat | 100-150 mg/kg i.p. (single dose) | Hippocampus | ~30-50% | > % decrease in 5-HT | [7] |
| Rat | 300 mg/kg i.p. (3 daily injections) | Whole Brain | ~90% | Not specified | [8] |
| Rat | 1000 mg/kg | Whole Brain | 90.6% | 91.8% | [9] |
| Mouse | 500 mg/kg day 1-2, 250 mg/kg day 3-7 (oral) | Hippocampus | 85% | Not specified | [10] |
| Mouse | 500 mg/kg day 1-2, 250 mg/kg day 3-7 (oral) | Prefrontal Cortex | 65% | Not specified | [10] |
| Rat | Not specified | Frontal Cortex | >99% | >99% | [11] |
Table 2: In Vivo Effects of (S)-4-Chloro-β-phenylalanine on Serotonin (5-HT) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels. The data illustrates the dose-dependent and region-specific depletion of serotonin and its primary metabolite.
Experimental Protocols
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of (S)-4-Chloro-β-phenylalanine on TPH activity in vitro. The assay can be adapted for both purified enzyme and tissue homogenates.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
(S)-4-Chloro-β-phenylalanine
-
L-Tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader (for fluorescence or HPLC-based detection)
-
HPLC system with fluorescence or electrochemical detection (for 5-HTP quantification)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of (S)-4-Chloro-β-phenylalanine in an appropriate solvent (e.g., water or DMSO).
-
Prepare stock solutions of L-tryptophan, BH₄, catalase, and DTT in assay buffer.
-
-
Enzyme Preparation:
-
Dilute the TPH enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
(S)-4-Chloro-β-phenylalanine at various concentrations (or vehicle control).
-
TPH enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of L-tryptophan and BH₄.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold 0.2 M perchloric acid.
-
-
Detection of 5-Hydroxytryptophan (5-HTP):
-
HPLC-based detection (recommended):
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Inject the supernatant onto an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase suitable for separating 5-HTP (e.g., a buffered aqueous solution with methanol or acetonitrile).
-
Detect 5-HTP using fluorescence (Excitation: ~295 nm, Emission: ~340 nm) or electrochemical detection.
-
-
Fluorometric plate-based detection:
-
A continuous fluorometric assay can be employed by monitoring the increase in fluorescence of 5-HTP (Excitation: ~300 nm, Emission: ~330-360 nm) directly in the microplate.[12]
-
-
-
Data Analysis:
-
Quantify the amount of 5-HTP produced in each reaction.
-
Calculate the percentage of TPH inhibition for each concentration of (S)-4-Chloro-β-phenylalanine.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Serotonin Depletion in Rodents
This protocol provides a general guideline for inducing serotonin depletion in rodents using (S)-4-Chloro-β-phenylalanine for subsequent behavioral or neurochemical analyses.
Materials:
-
(S)-4-Chloro-β-phenylalanine
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animal balance
-
Syringes and needles (25-27 gauge for intraperitoneal injection)
-
Equipment for tissue dissection and homogenization
-
HPLC system with electrochemical or fluorescence detection
Protocol:
-
Animal Handling and Dosing:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal to determine the correct dosage.
-
Prepare a solution or suspension of (S)-4-Chloro-β-phenylalanine. For intraperitoneal (i.p.) injection, it can be dissolved in sterile saline, although heating or the use of a suspending agent may be necessary. For oral administration, it can be mixed with food or a palatable vehicle.[10]
-
Administer (S)-4-Chloro-β-phenylalanine according to the desired dosing regimen (e.g., 150-300 mg/kg i.p. for 1-3 consecutive days).[7][8]
-
-
Tissue Collection:
-
At the desired time point after the final dose (e.g., 24-72 hours), euthanize the animals using an approved method.
-
Rapidly dissect the brain regions of interest (e.g., cortex, hippocampus, striatum) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).[13]
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis of 5-HT and 5-HIAA:
-
Inject the filtered supernatant onto an HPLC system with a C18 reverse-phase column.
-
Use a mobile phase optimized for the separation of monoamines (e.g., a phosphate or citrate buffer with an organic modifier like methanol or acetonitrile).
-
Employ electrochemical or fluorescence detection for sensitive quantification of 5-HT and its metabolite, 5-HIAA.
-
-
Data Analysis:
-
Calculate the concentrations of 5-HT and 5-HIAA in each sample based on the peak areas relative to the internal standard and a standard curve.
-
Express the results as ng/mg of tissue.
-
Compare the levels of 5-HT and 5-HIAA in the PCPA-treated group to a vehicle-treated control group to determine the extent of serotonin depletion.
-
Visualizations
The following diagrams illustrate the biochemical pathway of serotonin synthesis and a typical experimental workflow for in vivo studies using (S)-4-Chloro-β-phenylalanine.
Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.
Caption: Experimental workflow for in vivo serotonin depletion studies.
References
- 1. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 5. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cores.emory.edu [cores.emory.edu]
Application Note: Chiral Purity Analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid by HPLC
An Application Note on the Chiral Purity Analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid by High-Performance Liquid Chromatography (HPLC) is detailed below.
Introduction
This compound is a chiral building block with significant applications in pharmaceutical research and development, particularly in the synthesis of bioactive molecules and peptide-based compounds.[1] Its stereochemical configuration is crucial for its biological activity. Therefore, a robust and accurate analytical method is required to determine its enantiomeric purity. This application note describes a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation and purity analysis of the (S)-enantiomer from its (R)-enantiomer. The method utilizes a chiral stationary phase (CSP) for direct enantiomeric resolution, which is preferable to derivatization methods as it simplifies sample preparation and reduces the risk of introducing impurities.[2]
Principle
The separation of enantiomers is achieved on a macrocyclic glycopeptide-based chiral stationary phase.[2] These CSPs possess ionic groups and are compatible with a range of organic and aqueous mobile phases, making them well-suited for the separation of polar and ionic compounds like amino acids.[2] The differential interaction of the enantiomers with the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. The structural similarity of the analyte to Baclofen suggests that methods effective for Baclofen's enantiomers will be applicable.[3][4]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A macrocyclic glycopeptide-based column, such as one with teicoplanin as the chiral selector, is recommended.[4]
-
Chemicals and Reagents:
-
This compound reference standard
-
Racemic 3-Amino-3-(4-chloro-phenyl)-propionic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Triethylamine (analytical grade)
-
Deionized water
-
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: A polar ionic mobile phase has been shown to be effective for similar compounds.[4] Prepare a mobile phase consisting of Methanol, Glacial Acetic Acid, and Triethylamine in a ratio of 100:0.1:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
-
Racemic Standard Solution Preparation:
-
Prepare a 0.1 mg/mL solution of racemic 3-Amino-3-(4-chloro-phenyl)-propionic acid in the mobile phase to confirm the elution order and resolution of the enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
3. HPLC Method Parameters
The following table summarizes the optimized HPLC method parameters for the chiral purity analysis.
| Parameter | Recommended Conditions |
| Column | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm[4] |
| Run Time | Approximately 20 minutes (adjust as needed based on enantiomer retention times) |
4. Data Analysis
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on the injection of the racemic standard.
-
Calculate the percentage of the (R)-enantiomer (chiral impurity) in the this compound sample using the following formula:
% (R)-enantiomer = [Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)] x 100
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the HPLC system components.
Caption: Experimental workflow for chiral purity analysis.
Caption: Key components of the HPLC system.
The described HPLC method provides a reliable and efficient means for determining the chiral purity of this compound. The use of a macrocyclic glycopeptide-based chiral stationary phase allows for the direct separation of the enantiomers with good resolution. This method is suitable for quality control in research, development, and manufacturing environments for this important pharmaceutical intermediate.
References
Application Notes and Protocols for In Vivo Administration and Dosage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of drug administration and dosage determination in in vivo studies. Adherence to systematic and well-designed protocols is critical for obtaining reproducible and reliable data, ensuring animal welfare, and successfully translating preclinical findings to clinical applications.
Principles of In Vivo Drug Administration
The selection of an appropriate administration route is a crucial step in study design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a test compound.[1] Routes of administration are broadly classified as enteral (via the gastrointestinal tract) and parenteral (bypassing the gastrointestinal tract).[2]
Enteral Routes
Enteral administration is often convenient and economical.[3]
-
Oral (PO): The most common enteral route, where the substance is given by mouth.[3] This can be achieved through voluntary consumption in food or water, or more precisely by oral gavage.
-
Rectal: Administration into the rectum, which can be useful for drugs that are irritating to the stomach or when oral administration is not feasible.[3]
Parenteral Routes
Parenteral routes deliver the compound directly into the systemic circulation or other body compartments, bypassing first-pass metabolism in the liver.[4]
-
Intravenous (IV): Injected directly into a vein, providing 100% bioavailability and rapid onset of action.
-
Intraperitoneal (IP): Injected into the peritoneal cavity, allowing for rapid absorption into the mesenteric circulation.
-
Subcutaneous (SC): Injected into the fatty tissue just beneath the skin, providing a slower and more sustained absorption.[5]
-
Intramuscular (IM): Injected into a muscle, leading to relatively rapid absorption due to the high vascularization of muscle tissue.[4]
Dosage Calculation and Vehicle Selection
Accurate dose calculation and appropriate vehicle selection are fundamental to the success of in vivo studies.
Dose Calculation
The dose of a test compound is typically expressed in milligrams per kilogram of body weight (mg/kg).[6] For novel compounds, the initial dose selection for dose-ranging studies may be estimated from in vitro data (e.g., IC50 or EC50 values).[7] A common method for converting a human dose to an equivalent animal dose is based on body surface area (BSA).[6][8]
Formula for Human to Animal Dose Conversion: [6][8]
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km = Body Weight (kg) / Body Surface Area (m2)
Vehicle Selection
The vehicle is the substance used to dissolve or suspend the test compound for administration. The choice of vehicle depends on the physicochemical properties of the compound and the route of administration.[3] An ideal vehicle should be non-toxic and not interfere with the pharmacological activity of the compound.[9]
Table 1: Common Vehicles for In Vivo Administration [3][5][9]
| Vehicle | Properties and Common Uses |
| Aqueous Solutions | |
| Sterile Water for Injection | For water-soluble compounds. |
| 0.9% Sodium Chloride (Saline) | Isotonic and well-tolerated for most routes.[3] |
| Phosphate-Buffered Saline (PBS) | Maintains a stable pH. |
| Organic Solvents | |
| Dimethyl Sulfoxide (DMSO) | For poorly water-soluble compounds; use at low concentrations due to potential toxicity.[9] |
| Ethanol | Often used as a co-solvent with water or saline. |
| Polyethylene Glycol (PEG) | A polymer used to increase the solubility of hydrophobic compounds. |
| Suspensions | |
| Carboxymethylcellulose (CMC) | A suspending agent for compounds that are not soluble in aqueous solutions.[9] |
| Methylcellulose | Another common suspending agent. |
| Oils | |
| Corn Oil, Sesame Oil | For lipophilic compounds, typically for oral or subcutaneous administration.[3] |
Experimental Protocols
Protocol: Dose-Range Finding Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and to identify the dose range for subsequent efficacy studies.[2][7]
Materials:
-
Test compound
-
Appropriate vehicle
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (typically 3-5 mice per group).[7] Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Preparation: Prepare fresh formulations of the test compound in the selected vehicle on the day of dosing.
-
Administration: Administer a single dose of the test compound or vehicle to each mouse via the chosen route of administration.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dose) and then daily for up to 14 days.[7] Record any changes in behavior, appearance, or activity.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. vibiosphen.com [vibiosphen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid is a non-proteinogenic β-amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structure, featuring a chlorophenyl group, can impart favorable properties to synthetic peptides, including enhanced proteolytic stability and modified biological activity.[1] The incorporation of such unnatural amino acids is a key strategy in modern drug discovery for the development of novel therapeutic peptides with improved pharmacological profiles.[1][4][5] This document provides detailed application notes and experimental protocols for the use of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid in Fmoc-based SPPS.
Data Presentation
The successful incorporation of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid into a peptide sequence is dependent on optimized reaction conditions. While specific yields and purity can be sequence-dependent, the following tables provide typical quantitative data that can be expected when following the detailed protocols outlined below.
Table 1: Typical Coupling Efficiency and Yield
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test or equivalent. |
| Overall Crude Peptide Yield | 50-70% | Dependent on peptide length and sequence. |
| Purified Peptide Yield | 20-40% | Post-purification by preparative RP-HPLC. |
Table 2: Purity of a Model Peptide Containing (S)-3-amino-3-(4-chlorophenyl)propionic acid
| Analytical Method | Purity Specification |
| Analytical RP-HPLC | ≥95% |
| Mass Spectrometry | Expected Molecular Weight ± 1 Da |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide incorporating Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid. These protocols are based on standard Fmoc/tBu chemistry.
Protocol 1: Resin Swelling and Preparation
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature with gentle agitation.
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Deprotection Solution: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the resin for 5-10 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU or HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[6][7]
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings involving β-amino acids, extended coupling times may be necessary.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 4: Chain Elongation
Repeat Protocols 2 and 3 for each subsequent amino acid to be added to the peptide chain.
Protocol 5: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum.
Protocol 6: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis: Analyze the purified peptide fractions by analytical RP-HPLC for purity assessment and by mass spectrometry to confirm the molecular weight.[8]
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide product as a white fluffy powder.
Visualizations
The following diagrams illustrate the general workflow of solid-phase peptide synthesis using Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid and its application in drug discovery.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logic of using modified amino acids in drug discovery.
References
Application Notes and Protocols for Polymer Development in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of polymers in material science, with a specific focus on their role in drug development. Detailed protocols for key experimental techniques are provided to enable researchers to design and execute experiments for developing novel polymer-based systems.
Introduction to Polymers in Material Science and Drug Delivery
Polymers are macromolecules that are essential in material science and have revolutionized industries from packaging to electronics.[1] In the pharmaceutical and medical fields, polymers are critical components of drug delivery systems, enhancing the efficacy and safety of therapeutics.[2][3] They can be designed to control the release of drugs, target specific sites in the body, and improve the solubility and stability of active pharmaceutical ingredients.[4] The versatility of polymers stems from the ability to tailor their chemical and physical properties to meet the demands of specific applications.[5]
Polymers used in drug delivery can be broadly categorized as:
-
Natural Polymers: Derived from natural sources, such as chitosan, alginate, gelatin, and collagen.
-
Synthetic Polymers: Created through chemical synthesis, offering a high degree of control over their properties. Examples include poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG), and poly(vinyl alcohol) (PVA).[2]
-
Biodegradable Polymers: Polymers that break down into non-toxic products within the body, eliminating the need for surgical removal of a drug delivery device.[6]
The development of advanced polymer architectures has been accelerated by the advent of controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8] These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures like block copolymers and star polymers.[8][9]
Polymer Synthesis: Controlled Radical Polymerization
Controlled radical polymerization techniques are powerful tools for creating polymers with precisely defined structures and functionalities.[10] This control is crucial for designing effective drug delivery vehicles.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that allows for the synthesis of a wide range of functional polymers with controlled molecular weight and low polydispersity.[11] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.[9]
Experimental Protocol: Synthesis of a Block Copolymer via ATRP
This protocol describes the synthesis of a di-block copolymer, poly(methyl methacrylate)-b-poly(butyl acrylate) (PMMA-b-PBA), a material that could be explored for self-assembly into nanoparticles for drug encapsulation.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
n-Butyl acrylate (BA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Purification of Monomers: Pass MMA and BA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Allow to cool under an inert atmosphere (Argon or Nitrogen).
-
First Block (PMMA) Synthesis:
-
To the Schlenk flask, add CuBr (0.05 mmol) and a stir bar.
-
Add anisole (5 mL) and PMDETA (0.05 mmol). Stir to form the catalyst complex.
-
Add MMA (10 mmol) and EBiB (0.1 mmol).
-
Immerse the flask in an oil bath preheated to 70°C.
-
Monitor the reaction by taking samples periodically for analysis by Gas Chromatography (to determine monomer conversion) and Gel Permeation Chromatography (to determine molecular weight and PDI).
-
After achieving high monomer conversion (>90%), cool the reaction to room temperature.
-
-
Second Block (PBA) Synthesis:
-
Add a degassed solution of BA (10 mmol) in anisole (5 mL) to the living PMMA chains.
-
Re-immerse the flask in the 70°C oil bath.
-
Continue to monitor the reaction for monomer conversion and molecular weight evolution.
-
-
Termination and Purification:
-
Once the desired conversion of BA is reached, cool the reaction and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with tetrahydrofuran (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C overnight.
-
Expected Outcome: A well-defined di-block copolymer with a predictable molecular weight and a narrow molecular weight distribution (PDI < 1.2).
Polymer Characterization
Thorough characterization is essential to ensure that a synthesized polymer possesses the desired properties for its intended application.[12][13] A combination of techniques is typically employed to analyze the molecular, structural, thermal, and mechanical properties of polymers.[1]
Table 1: Key Polymer Characterization Techniques and Their Applications
| Property to be Measured | Characterization Technique | Information Obtained |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[14][15] | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI).[15] |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy[1][14] | Information on the chemical structure, composition, and sequence of monomer units.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy[12][14] | Identification of functional groups present in the polymer.[12] | |
| Thermal Properties | Differential Scanning Calorimetry (DSC)[12][14] | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12] |
| Thermogravimetric Analysis (TGA)[14] | Thermal stability and decomposition temperature of the polymer. | |
| Morphology | Scanning Electron Microscopy (SEM)[1] | Visualization of the surface morphology and microstructure of the polymer. |
| Transmission Electron Microscopy (TEM)[1] | High-resolution imaging of the internal structure, especially for polymer nanoparticles. | |
| Mechanical Properties | Tensile Testing[1] | Young's modulus, tensile strength, and elongation at break. |
| Dynamic Mechanical Analysis (DMA)[1] | Viscoelastic properties of the polymer as a function of temperature and frequency.[1] |
Protocol: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC, also known as SEC, is a fundamental technique for measuring the molecular weight distribution of a polymer.[12]
Materials:
-
Polymer sample
-
High-performance liquid chromatography (HPLC) grade solvent (e.g., Tetrahydrofuran - THF)
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range
-
Calibration standards (e.g., narrow PDI polystyrene or PMMA standards)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in the GPC eluent (THF). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
System Preparation: Ensure the GPC system is equilibrated with the eluent at a constant flow rate (e.g., 1 mL/min) and temperature.
-
Calibration: Inject a series of narrow molecular weight standards of known molecular weight. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
Sample Analysis: Inject the prepared polymer sample into the GPC system.
-
Data Analysis: Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
Visualization of Experimental Workflows
Diagrams are powerful tools for visualizing complex experimental processes and relationships.
Diagram 1: General Workflow for Polymer-Based Drug Delivery System Development
Caption: Workflow for developing a polymer-based drug delivery system.
Diagram 2: Logical Relationship for Polymer Selection
Caption: Polymer selection based on application requirements.
Conclusion
The rational design of polymers through controlled synthesis techniques, coupled with comprehensive characterization, is fundamental to the development of advanced materials for drug delivery. The protocols and workflows outlined in these application notes provide a framework for researchers to synthesize and evaluate novel polymeric systems with tailored properties for enhanced therapeutic outcomes. The continued innovation in polymer science will undoubtedly lead to the next generation of drug delivery technologies with improved patient compliance and treatment efficacy.
References
- 1. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Polymers in controlled release Drug Delivery System | PDF [slideshare.net]
- 5. jetir.org [jetir.org]
- 6. Polymers in Drug Delivery [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Controlled/"Living" Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. youtube.com [youtube.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. measurlabs.com [measurlabs.com]
- 13. specialchem.com [specialchem.com]
- 14. fiveable.me [fiveable.me]
- 15. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and enantioselectivity of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound and other β-amino acids include:
-
The Rodionov Reaction: A one-pot synthesis involving the condensation of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent. This method is straightforward but typically produces a racemic mixture requiring subsequent resolution.[1]
-
Enzymatic Kinetic Resolution: This method is used to separate the desired (S)-enantiomer from a racemic mixture of 3-Amino-3-(4-chlorophenyl)-propionic acid or its ester derivative. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (S)- and (R)-forms.
-
Asymmetric Synthesis: This approach directly produces the enantiomerically enriched product. Methods include using chiral catalysts or auxiliaries in reactions like the Mannich reaction or conjugate additions. These methods can be more complex but offer the advantage of not requiring a resolution step.[2]
Q2: What is a realistic target yield and enantiomeric excess (e.e.) for this synthesis?
A2: For the Rodionov synthesis of the racemic product, yields can range from 45% to 65%.[1] Subsequent enzymatic resolution can provide the (S)-enantiomer with an enantiomeric excess greater than 95%. Asymmetric synthesis routes aim for both high yield (often >70%) and high enantiomeric excess (>95%) in a single process.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves recrystallization. The crude product can be dissolved in a hot solvent, such as water or an alcohol-water mixture, and allowed to cool slowly to form crystals. The purity can be assessed by High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to determine the enantiomeric excess.
Troubleshooting Guides
Issue 1: Low Yield in Rodionov Synthesis
Q: My Rodionov reaction is giving a low yield of racemic 3-Amino-3-(4-chlorophenyl)-propionic acid. What are the potential causes and solutions?
A: Low yields in the Rodionov reaction can stem from several factors. Below is a troubleshooting guide to help identify and resolve the issue.
Troubleshooting Workflow for Low-Yield Rodionov Synthesis
Caption: Troubleshooting workflow for low-yield Rodionov synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Reactants | Ensure high purity of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate. Impurities in the aldehyde can lead to significant side product formation. |
| Incorrect Reaction Temperature | The reaction is typically run at reflux. Ensure the temperature is maintained consistently. For ethanol, this is around 78°C. |
| Insufficient Reaction Time | A common reaction time is 8 hours.[1] Monitor the reaction by TLC to ensure it has gone to completion. |
| Inadequate Stirring | The reaction mixture can become thick with precipitate. Vigorous stirring is necessary to ensure proper mixing of reactants. |
| Suboptimal Solvent | Ethanol is a common solvent. However, exploring other alcohols like methanol could potentially improve solubility and yield. |
| Product Loss During Work-up | The product precipitates upon cooling. Ensure the mixture is sufficiently cooled before filtration to maximize recovery. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product. |
Issue 2: Poor Enantioselectivity in Enzymatic Resolution
Q: The enzymatic resolution of my racemic 3-Amino-3-(4-chlorophenyl)-propionic acid ester is resulting in low enantiomeric excess (e.e.). How can I improve this?
A: Achieving high enantioselectivity in enzymatic resolutions depends on several critical parameters.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Factors Influencing Enantioselectivity:
| Factor | Recommendation |
| Enzyme Selection | The choice of lipase is crucial. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit different selectivities. It is advisable to screen a variety of commercially available lipases. |
| pH of the Medium | The pH of the aqueous buffer can significantly impact enzyme activity and selectivity. Optimize the pH, typically in the range of 6-8 for lipases. |
| Temperature | Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. A typical range to explore is 25-40°C. |
| Organic Co-solvent | The choice of organic solvent (e.g., toluene, hexane, MTBE) in which the substrate is dissolved can influence the enzyme's conformation and thus its selectivity. |
| Acyl Donor (for esterification) | In the case of kinetic resolution by esterification, the choice of acyl donor (e.g., vinyl acetate, ethyl acetate) can affect the reaction rate and selectivity. |
| Reaction Time and Conversion | For kinetic resolutions, it is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material. Monitor the reaction progress closely using chiral HPLC. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid (Rodionov Reaction)
This protocol is adapted from established procedures for the synthesis of β-amino acids.[1]
Materials:
-
4-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents).
-
Add absolute ethanol to the flask (approximately 3-4 mL per gram of aldehyde).
-
Heat the mixture to reflux with vigorous stirring. The solids should dissolve, and then a precipitate will begin to form.
-
Maintain the reflux for 8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a suitable stain).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain racemic 3-Amino-3-(4-chlorophenyl)-propionic acid. A typical yield is in the range of 60-65%.[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid methyl ester
This is a general protocol that should be optimized for the specific lipase and substrate.
Materials:
-
Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid methyl ester
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., Toluene or MTBE)
-
Acyl donor (e.g., Vinyl acetate)
Procedure:
-
Dissolve the racemic ester in the chosen organic solvent in a flask.
-
Add the immobilized lipase to the solution.
-
Add the acyl donor (e.g., 0.6 equivalents for resolution).
-
If using a biphasic system, add the phosphate buffer.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ester and the formed (R)-acylated product.
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme.
-
The unreacted (S)-ester can be separated from the acylated (R)-product by column chromatography.
-
The purified (S)-ester can then be hydrolyzed to the desired this compound.
Data Presentation
Table 1: Comparison of Solvents in the Rodionov Reaction
| Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| Ethanol | 8 | 60-65 | Standard solvent, good precipitation of product.[1] |
| Methanol | 8-10 | 55-60 | Higher solubility may require more careful precipitation. |
| Isopropanol | 10-12 | 50-55 | Slower reaction rate often observed. |
Table 2: Influence of Lipase Source on Enantioselectivity of Resolution
| Lipase Source | Typical e.e. of (S)-ester (%) | Relative Reaction Rate |
| Candida antarctica lipase B (Novozym 435) | >98 | Fast |
| Pseudomonas cepacia lipase | 90-95 | Moderate |
| Candida rugosa lipase | 85-92 | Moderate to Slow |
Visualization of Key Processes
Synthesis Pathway of this compound
References
Solubility issues of (S)-4-Chloro-β-phenylalanine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of (S)-4-Chloro-β-phenylalanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (S)-4-Chloro-β-phenylalanine in aqueous solutions?
(S)-4-Chloro-β-phenylalanine, also known as p-Chlorophenylalanine (PCPA), is generally characterized by low to moderate solubility in neutral aqueous solutions like water or saline.[1][2][3] Its solubility is significantly influenced by pH, temperature, and the presence of co-solvents.[2][4] The hydrophobic nature of the 4-chlorophenyl group contributes to its limited water solubility compared to the parent amino acid, phenylalanine.[2]
Q2: How does pH affect the solubility of (S)-4-Chloro-β-phenylalanine?
The solubility of (S)-4-Chloro-β-phenylalanine is highly pH-dependent.[2] As an amino acid, it has both an acidic carboxylic acid group and a basic amino group.
-
In acidic solutions (low pH): The amino group is protonated (-NH3+), increasing the molecule's polarity and solubility. It has been noted to dissolve readily in 1M HCl.[1]
-
In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO-), which also increases polarity and enhances solubility.[2] It is reported to be soluble up to 10 mM in 1 equivalent of NaOH.[4]
However, a significant challenge arises when neutralizing an acidic or basic solution of the compound, as it may precipitate out of the solution.[1]
Q3: Are there different forms of 4-Chloro-β-phenylalanine with better solubility?
Yes, the methyl ester hydrochloride salt of 4-Chloro-DL-phenylalanine is reported to have better solubility in water compared to the free amino acid form.[1] Researchers who have had difficulty dissolving the standard PCPA have sometimes used this version successfully.[1]
Q4: Can I use organic solvents to dissolve (S)-4-Chloro-β-phenylalanine?
Yes, organic solvents are frequently used to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of around 2 mg/mL.[5] It is also slightly soluble in ethanol and methanol.[6] When preparing solutions for biological assays, it is crucial to consider the tolerance of the experimental system to the final concentration of the organic solvent.
Solubility Data
The following table summarizes the reported solubility data for 4-Chloro-phenylalanine in various solvents. Note that values may vary between the L-isomer, D-isomer, and the racemic DL-mixture, as well as between different batches of the chemical.[1]
| Solvent/Condition | Reported Solubility | Source(s) |
| Water | 3.75 mg/mL | [5] |
| Water (L-isomer, with ultrasonication) | 10.29 mg/mL (51.55 mM) | [7] |
| Water (with gentle warming) | Soluble to 5 mM | [4] |
| 1 eq. NaOH | Soluble to 10 mM | [4] |
| DMSO | 2 mg/mL (10.01 mM) | [5] |
| Ethanol | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when trying to dissolve (S)-4-Chloro-β-phenylalanine.
Issue 1: The compound is not dissolving in water or saline at my desired concentration.
-
Initial Steps:
-
Verify the form: Confirm whether you are using the free amino acid or a salt form like the methyl ester hydrochloride, as the latter is more soluble.[1]
-
Gentle Heating: Try warming the solution gently (e.g., to 37-70°C).[1][4] Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution.[7][8] This can help break up solid particles and increase the rate of dissolution.
-
-
Advanced Strategies (if initial steps fail):
-
pH Adjustment:
-
Carefully add a small amount of 1M HCl or 1M NaOH dropwise to the suspension. The compound should dissolve as the pH becomes more acidic or basic.[1][4]
-
Critical: Once dissolved, you may need to neutralize the solution for your experiment. Do this very slowly, with vigorous stirring, and preferably on ice, to minimize precipitation.[1] Be aware that it may still precipitate.
-
-
Use of Co-solvents:
-
Prepare a concentrated stock solution in DMSO.[5] Then, dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
-
Formulation with Excipients:
-
For in vivo injections, a formulation using 2-Hydroxypropyl-β-cyclodextrin has been successfully used to achieve a concentration of 12.5 mg/mL.[1]
-
Adding a surfactant like Tween 80 (e.g., 2%) to a saline suspension can also improve solubility, though it may require homogenization before each use.[1]
-
-
Issue 2: The compound dissolves in acid/base but precipitates upon neutralization.
This is a common problem due to the compound's zwitterionic nature, making it least soluble near its isoelectric point.
-
Strategy 1: Cyclodextrin Encapsulation: This is often the most effective solution. A detailed protocol involves pre-mixing the compound with 2-Hydroxypropyl-β-cyclodextrin in water before adding acid and then neutralizing with a base. The cyclodextrin helps to keep the compound in solution after neutralization.[1]
-
Strategy 2: Kinetic Trapping:
-
Dissolve the compound in a minimal amount of acid (e.g., 1M HCl).
-
Cool the solution on ice.
-
Neutralize very slowly with cold 1M NaOH while stirring vigorously. This rapid change under cold conditions can sometimes result in a metastable supersaturated solution. This approach may lack long-term stability.
-
Issue 3: Solubility seems to vary between different batches of the compound.
-
Explanation: Researchers have reported significant differences in solubility between batches from the same supplier.[1] This could be due to minor variations in the synthesis or purification process, leading to differences in crystallinity or the presence of trace solvents that initially aid solubility.[1]
-
Recommendation: When you receive a new batch, it is prudent to perform a small-scale solubility test before proceeding with large-scale experiments. Do not assume the dissolution protocol from a previous batch will work identically.
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility
This protocol outlines a general method for determining the equilibrium solubility of (S)-4-Chloro-β-phenylalanine in a specific aqueous buffer.
-
Preparation: Add an excess amount of (S)-4-Chloro-β-phenylalanine powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant. To remove any remaining undissolved solid, centrifuge the supernatant at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Solubilization for In Vivo Use using Cyclodextrin
This protocol is adapted from a successful method reported by researchers for preparing a 12.5 mg/mL solution for intraperitoneal (i.p.) injection.[1]
-
Materials: (S)-4-Chloro-β-phenylalanine, 2-Hydroxypropyl-β-cyclodextrin, distilled water, 1M HCl, 1M NaOH.
-
Procedure (for a final volume of ~1.4 mL): a. To a sterile vial, add 17.5 mg of (S)-4-Chloro-β-phenylalanine and 280 mg of 2-Hydroxypropyl-β-cyclodextrin. b. Add 1.2 mL of distilled water and mix vigorously. The solution will appear cloudy. c. Add 100 µL of 1M HCl and mix thoroughly. The solution should become clear. d. Neutralize the solution by adding 100 µL of 1M NaOH. Mix well.
-
Final Check: The final solution should remain clear. The drug is reported to stay in solution indefinitely with this method.[1]
Visualizations
Caption: Troubleshooting workflow for dissolving (S)-4-Chloro-β-phenylalanine.
Caption: Key factors influencing the aqueous solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p-Chlorophenylalanine | CAS:7424-00-2 | Tryptophan hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Stereoisomeric Impurities: The most significant impurity is the undesired (R)-enantiomer, (R)-3-Amino-3-(4-chloro-phenyl)-propionic acid. Its presence is a direct consequence of incomplete stereoselectivity in the asymmetric synthesis or resolution process.
-
Process-Related Impurities: These can include unreacted starting materials such as 4-chlorobenzaldehyde and malonic acid derivatives, as well as reagents and catalysts used in the synthesis.
-
Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in a Strecker-type synthesis, side products from the hydrolysis of intermediates can occur. In enzymatic resolutions, byproducts can arise from non-selective enzymatic activity.
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The enantiomeric purity is typically determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column, is another established method.
Q3: What are the key challenges in the asymmetric synthesis of this compound?
A3: The primary challenge is achieving high enantioselectivity to produce the desired (S)-enantiomer in high purity. This requires careful selection of the asymmetric synthesis strategy, such as using a chiral auxiliary, a chiral catalyst (organocatalyst or metal complex), or an enzymatic resolution. Optimizing reaction conditions like temperature, solvent, and reaction time is crucial to maximize the stereochemical control.
Q4: Can you provide a general overview of a common asymmetric synthesis route?
A4: A widely used method involves the use of a chiral auxiliary. For example, a chiral nickel(II) complex of a Schiff base derived from glycine can be alkylated with a 4-chlorobenzyl halide. The chiral auxiliary directs the alkylation to stereoselectively form the desired (S)-configuration. Subsequent hydrolysis of the complex releases the (S)-amino acid and allows for the recovery of the chiral auxiliary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Enantiomeric Purity (High % of (R)-enantiomer) | 1. Inefficient chiral catalyst or auxiliary. 2. Non-optimal reaction temperature or time. 3. Racemization during workup or purification. | 1. Screen different chiral catalysts or auxiliaries. Ensure the chiral integrity of the reagent. 2. Optimize the reaction temperature and time through systematic studies. Lower temperatures often favor higher enantioselectivity. 3. Perform workup and purification steps at lower temperatures and avoid harsh acidic or basic conditions that could induce racemization. |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature (while monitoring the impact on enantioselectivity). 2. Ensure stoichiometric amounts of reagents are correct. 3. Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). |
| Formation of Unidentified Byproducts | 1. Side reactions due to impurities in starting materials or reagents. 2. Decomposition of product or intermediates under reaction conditions. 3. Non-specific catalytic activity. | 1. Use high-purity starting materials and reagents. 2. Analyze the reaction mixture at different time points to identify the formation of byproducts and understand the reaction pathway. 3. Modify reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. 4. Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand their formation mechanism. |
| Low Overall Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Decomposition of the product. | 1. Monitor the reaction progress to ensure completion. 2. Optimize extraction and isolation procedures to minimize losses. 3. Ensure the stability of the product under the chosen workup and purification conditions. |
Quantitative Data on Impurities
The following table summarizes potential impurities and their hypothetical typical levels in a successful synthesis. Actual values will vary depending on the specific synthetic route and optimization.
| Impurity | Chemical Name | Typical Level (%) | Method of Analysis |
| Enantiomeric Impurity | (R)-3-Amino-3-(4-chloro-phenyl)-propionic acid | < 1.0 | Chiral HPLC |
| Starting Material | 4-Chlorobenzaldehyde | < 0.1 | HPLC, GC-MS |
| Starting Material | Malonic Acid derivative | < 0.1 | HPLC |
| Reagent Residue | Chiral Auxiliary/Catalyst | < 0.05 | HPLC, LC-MS |
| Process-Related Byproduct | (E/Z)-3-(4-chlorophenyl)propenoic acid | < 0.2 | HPLC, NMR |
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This protocol is a representative example based on the use of a chiral nickel(II) complex of a glycine Schiff base.
1. Preparation of the Chiral Ni(II)-Glycine Schiff Base Complex:
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A chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) is reacted with nickel(II) nitrate and glycine in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol.
-
The resulting chiral Ni(II)-glycine Schiff base complex is isolated and purified.
2. Asymmetric Alkylation:
-
The chiral Ni(II)-glycine complex is dissolved in an aprotic solvent (e.g., DMF).
-
The solution is cooled (e.g., to 0 °C), and a base (e.g., potassium hydroxide) is added.
-
4-chlorobenzyl bromide is added dropwise, and the reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).
3. Hydrolysis and Isolation of the (S)-Amino Acid:
-
The reaction mixture is quenched, and the crude product containing the alkylated Ni(II) complex is isolated.
-
The complex is then hydrolyzed using an acid (e.g., HCl) to release the this compound and the chiral auxiliary.
-
The chiral auxiliary can be recovered by extraction.
-
The aqueous layer containing the desired amino acid is purified, for instance, by ion-exchange chromatography or recrystallization.
4. Purity Analysis:
-
The final product is analyzed for chemical purity by HPLC and for enantiomeric purity by chiral HPLC.
-
The structure is confirmed by NMR and Mass Spectrometry.
Visualizations
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Caption: Logical relationship of common impurity formation during the synthesis.
Optimization of reaction conditions for synthesizing (S)-4-Chloro-β-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (S)-4-Chloro-β-phenylalanine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of (S)-4-Chloro-β-phenylalanine?
A1: The most prevalent methods for the asymmetric synthesis of (S)-4-Chloro-β-phenylalanine and its analogs involve two primary approaches:
-
Catalytic Asymmetric Synthesis: This often employs chiral catalysts to induce enantioselectivity. A highly effective method is the phase-transfer catalysis (PTC) for the alkylation of a glycine Schiff base derivative with 4-chlorobenzyl bromide, using a chiral cinchona alkaloid-derived catalyst.[1] Another promising approach is the rhodium-catalyzed asymmetric conjugate addition of an amine to a corresponding α,β-unsaturated ester.[2][3]
-
Biocatalysis: Enzymatic methods, particularly using Phenylalanine Ammonia Lyases (PALs), have emerged as a green and highly selective alternative for the synthesis of substituted phenylalanine derivatives.[4][5][6]
Q2: I am observing low enantioselectivity in my reaction. What are the likely causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors. Key areas to investigate include:
-
Catalyst Choice and Purity: The selection of the chiral catalyst is critical. For phase-transfer catalysis, cinchona alkaloid-derived catalysts are widely used. The specific catalyst and its purity can significantly impact the enantiomeric excess (ee).[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent System: The polarity and nature of the solvent can influence the catalyst's conformation and the solubility of reactants, thereby affecting the stereochemical outcome.
-
Base Strength: In phase-transfer catalysis, the concentration and type of base (e.g., KOH, CsOH) can affect the deprotonation equilibrium and, consequently, the enantioselectivity.
Q3: My reaction yield is consistently low. What troubleshooting steps should I take?
A3: Low yields can be attributed to several issues. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature (while monitoring the impact on enantioselectivity).
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Common side reactions in phase-transfer catalysis include hydrolysis of the ester group or dialkylation of the glycine Schiff base.[7][8]
-
Purity of Reagents: Ensure all starting materials, especially the 4-chlorobenzyl bromide and the glycine Schiff base, are of high purity. Impurities can interfere with the catalyst or lead to unwanted byproducts.
-
Catalyst Deactivation: The catalyst may degrade under the reaction conditions. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Q4: What are the best practices for the purification of (S)-4-Chloro-β-phenylalanine?
A4: Purification of the final product is crucial to obtain the desired enantiomer in high purity. A common purification strategy involves:
-
Chromatography: Flash column chromatography on silica gel is typically used to separate the product from the catalyst and any remaining starting materials or byproducts.[1]
-
Chiral HPLC: To determine the enantiomeric excess and for analytical-scale separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[1][9][10][11][12] Derivatization with a chiral agent like Marfey's reagent can also be employed to separate the resulting diastereomers on a standard achiral column.[9]
-
Recrystallization: In some cases, recrystallization can be an effective method for both purification and enantiomeric enrichment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the catalyst is properly stored and handled. Consider using a fresh batch of catalyst. |
| Poor quality of starting materials. | Purify starting materials before use. Verify their identity and purity by NMR or other analytical techniques. | |
| Incorrect reaction conditions (temperature, time). | Optimize reaction temperature and time. Monitor the reaction progress closely. | |
| Low Enantiomeric Excess (ee) | Suboptimal catalyst. | Screen different chiral catalysts. For phase-transfer catalysis, pseudoenantiomeric cinchona alkaloid catalysts can provide access to either enantiomer.[1] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | |
| Inappropriate solvent. | Test a range of solvents with varying polarities. | |
| Formation of Multiple Products (Side Reactions) | Dialkylation of the starting material. | Use a bulky protecting group on the glycine nitrogen or optimize the stoichiometry of the reactants. |
| Hydrolysis of the ester group. | Use anhydrous solvents and reagents. Consider using a non-aqueous work-up procedure. | |
| Difficulty in Product Purification | Co-elution of the product with the catalyst. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. |
| Product is an oil and does not crystallize. | Attempt to form a salt of the amino acid to induce crystallization. |
Experimental Protocols
Asymmetric Phase-Transfer Catalysis (Adapted from α-Amino Acid Synthesis)
This protocol is adapted from the synthesis of (S)-3-chlorophenylalanine via asymmetric alkylation of a glycine Schiff base.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of (S)-4-Chloro-β-phenylalanine via phase-transfer catalysis.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)
-
4-Chlorobenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Catalyst)
-
Toluene
-
Chloroform
-
50% Aqueous Potassium Hydroxide (KOH)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral catalyst (0.01 equiv) in a mixture of toluene and chloroform (e.g., 1:1 v/v).
-
Addition of Reagents: To the stirred solution, add 4-chlorobenzyl bromide (1.2 equiv) followed by the dropwise addition of 50% aqueous KOH solution (5.0 equiv).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Hydrolyze the purified intermediate by refluxing in aqueous HCl to remove the diphenylmethylene and tert-butyl protecting groups.
-
Isolation: After cooling, isolate the product, (S)-4-Chloro-β-phenylalanine hydrochloride. The free amino acid can be obtained by neutralization.
Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized to improve the yield and enantioselectivity of the synthesis. The data is based on the synthesis of a closely related compound, (S)-3-chlorophenylalanine, using a similar phase-transfer catalysis method.[1]
Table 1: Effect of Catalyst on Yield and Enantioselectivity
| Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Catalyst A | 1 | 85 | 90 |
| Catalyst B (O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) | 1 | 92 | 97 |
| Catalyst C | 1 | 78 | 85 |
Table 2: Effect of Solvent on Yield and Enantioselectivity
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Toluene | 25 | 88 | 95 |
| Toluene/Chloroform (1:1) | 25 | 92 | 97 |
| Dichloromethane | 25 | 85 | 92 |
| Tetrahydrofuran | 25 | 75 | 88 |
Table 3: Effect of Base on Yield and Enantioselectivity
| Base (50% aq.) | Temperature (°C) | Yield (%) | ee (%) |
| KOH | 25 | 92 | 97 |
| NaOH | 25 | 89 | 94 |
| CsOH | 25 | 90 | 96 |
Alternative Synthetic Route: Enzymatic Synthesis
An alternative, environmentally friendly approach is the use of Phenylalanine Ammonia Lyases (PALs).
Conceptual Pathway Diagram:
Caption: Enzymatic synthesis of (S)-4-Chloro-β-phenylalanine using Phenylalanine Ammonia Lyase.
This biocatalytic method involves the stereoselective addition of ammonia to 4-chlorocinnamic acid, catalyzed by a PAL enzyme. This approach offers high enantioselectivity and operates under mild, aqueous conditions, making it a sustainable alternative to traditional chemical synthesis.[4][5][6] Optimization of this process would involve screening different PAL variants, optimizing pH, temperature, and substrate/ammonia concentrations.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting peptide coupling reactions with Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid
Welcome to the technical support center for troubleshooting peptide coupling reactions involving Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid . This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered β-amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid?
A1: Low coupling efficiency is the most common issue encountered with this amino acid. Several factors, primarily related to its structure, contribute to this problem:
-
Steric Hindrance: The bulky 4-chlorophenyl group in the β-position significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
β-Amino Acid Structure: The geometry of β-amino acids can lead to less favorable reaction kinetics compared to α-amino acids.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, making the reactive sites inaccessible.
To address low coupling efficiency, it is crucial to select an appropriate coupling reagent and optimize the reaction conditions.
Q2: Which coupling reagents are recommended for this sterically hindered β-amino acid?
A2: Standard coupling reagents may not be sufficient. More potent activating reagents are highly recommended. Experimental evidence for similar sterically hindered amino acids consistently demonstrates the superiority of uronium/aminium salt-based reagents.[1][2] HATU is generally considered the most effective, followed by HCTU and PyBOP.[3] Carbodiimide-based reagents like DIC, even with additives like HOBt, are often less efficient for such challenging couplings.
Q3: I performed a coupling reaction overnight, but the Kaiser test is still positive. What should I do?
A3: A positive Kaiser test after a prolonged coupling time indicates an incomplete reaction. Here are the recommended steps:
-
Do not extend the coupling time indefinitely: The activated amino acid can degrade over time.
-
Perform a double coupling: Wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid.
-
Consider a capping step: If the double coupling is also unsuccessful, it is advisable to cap the unreacted amines with a reagent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the purification of the final peptide.
Q4: What are the potential side reactions specific to Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid?
A4: While this amino acid is not prone to the typical side reactions of trifunctional amino acids, its incorporation can lead to:
-
Deletion Sequences: Due to incomplete coupling, a significant portion of the final product may be peptides lacking the intended β-amino acid.
-
Epimerization: Although less common with urethane-protected amino acids like Fmoc derivatives, the use of strong bases and extended reaction times can increase the risk of racemization.
-
Side-chain reactions during cleavage: While the 4-chlorophenyl group is generally stable, aggressive cleavage conditions could potentially lead to unforeseen modifications.
Q5: How can I monitor the success of the coupling reaction?
A5: The most common method is the qualitative Kaiser test (ninhydrin test) to detect free primary amines.[4] A blue or purple color on the resin beads indicates the presence of unreacted amines and thus an incomplete coupling. A yellow or colorless result signifies a successful coupling. For more quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide fragment analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the incorporation of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid.
Issue 1: Low Coupling Yield (Positive Kaiser Test)
Issue 2: Presence of Deletion Sequences in Final Product
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid. While specific data for this exact amino acid is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, providing a strong basis for reagent selection.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Uronium Salt | Excellent | Generally provides the highest yields and fastest reaction times for difficult couplings.[1][2] |
| HCTU | Uronium Salt | Very Good | A cost-effective alternative to HATU with comparable, though sometimes slightly lower, efficiency. |
| PyBOP | Phosphonium Salt | Good | Effective for many hindered couplings with minimal side reactions. |
| COMU | Uronium Salt | Excellent | High coupling efficiency, comparable to HATU, with the benefit of being non-explosive.[5] |
| DIC/HOBt | Carbodiimide | Fair to Poor | Often requires longer reaction times and may not achieve complete coupling. |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid using HATU
This protocol is designed to maximize the coupling efficiency for this sterically hindered β-amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Base Addition: Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the Kaiser test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic Anhydride
-
DIPEA
-
DMF
Procedure:
-
Resin Washing: After a failed coupling attempt, wash the resin thoroughly with DMF (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:6:89 v/v/v ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Verification: A subsequent Kaiser test should be negative (colorless), confirming that all free amines have been acetylated.
References
Preventing racemization during the synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your product.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis that can lead to racemization, presented in a question-and-answer format.
Issue 1: Significant Racemization Detected in the Final Product
-
Question: My final product shows a low enantiomeric excess (ee%). What are the likely causes during the coupling step?
-
Answer: Racemization during the formation of the amide or peptide bond is a common issue. The primary mechanism often involves the formation of a planar oxazolone intermediate from the activated carboxylic acid, which can be protonated from either side, leading to a loss of stereochemistry.[1] Several factors can exacerbate this issue:
-
Inappropriate Coupling Reagent: Carbodiimide reagents like DCC or DIC, when used without a racemization suppressant, are known to cause significant racemization.[2]
-
Ineffective or Absent Additive: The absence of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly increases the risk of racemization.[1]
-
Strong or Excess Base: The type and amount of base used are critical. Stronger, less sterically hindered bases can promote racemization.[3]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[4]
-
Prolonged Activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine component increases the likelihood of oxazolone formation.[1]
-
Issue 2: Low Diastereoselectivity in Chiral Auxiliary-Mediated Reactions
-
Question: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is poor. How can I improve this?
-
Answer: Poor diastereoselectivity in chiral auxiliary-based syntheses can stem from several factors related to the reaction conditions and reagents.
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, affecting stereoselectivity.[4]
-
Suboptimal Temperature: Many stereoselective reactions are highly temperature-sensitive. Ensure the reaction is conducted at the recommended low temperature to maximize stereocontrol.[4]
-
Quality of Reagents: The purity and quality of all reagents, including the chiral auxiliary and any Lewis acids used, are paramount for achieving high diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of racemization during the synthesis of β-amino acids?
A1: The most prevalent mechanism for racemization, particularly during coupling reactions, is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be readily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry.[1]
Q2: Which coupling reagents are recommended to minimize racemization?
A2: For minimizing racemization, it is highly advisable to use coupling reagents in combination with racemization-suppressing additives.[5] Recommended combinations include:
-
Carbodiimides with additives: Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma is often preferred as it is non-explosive and highly effective.[3]
-
Uronium/Aminium reagents: HATU or HBTU, especially when used with a hindered base.[1]
Q3: How does the choice of base impact racemization?
A3: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered one.[3]
-
Recommended: 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM).
-
Use with Caution: Diisopropylethylamine (DIPEA), while a common and efficient base, is strong and can promote racemization. If its use is necessary, it should be in the lowest effective concentration.[3]
Q4: Can racemization occur during purification?
A4: Yes, prolonged exposure to certain purification conditions can lead to racemization. For instance, some chiral compounds are sensitive to epimerization on silica gel, especially if it is acidic.[4] It is advisable to use neutral or deactivated silica gel or to consider alternative purification methods like preparative thin-layer chromatography (TLC) or crystallization if racemization during chromatography is suspected.
Data Presentation
The following table summarizes the expected enantiomeric excess (ee%) for the synthesis of β-aryl-β-amino acids using different chiral auxiliaries and reaction conditions. This data is representative of typical outcomes for this class of compounds and can serve as a benchmark for your experiments.
| Chiral Auxiliary | Electrophile | Reaction Conditions | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Final Product |
| (R)-N-tert-butanesulfinimine | 2-(tert-butyldimethylsilyloxy)furan | Ti(OiPr)₄, DCM, -78 °C | >95% | >95% |
| Chiral Ni(II) Complex | Substituted propargylamines | Michael Addition | ~90% | ~90% |
Data adapted from representative literature on asymmetric synthesis of related compounds.[4][6]
Experimental Protocols
Protocol 1: Asymmetric Synthesis using (R)-N-tert-butanesulfinimine as a Chiral Auxiliary
This protocol is based on a well-established method for the asymmetric synthesis of β-amino acids.
Step 1: Formation of the N-sulfinyl imine
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add (R)-N-tert-butanesulfinimine (1.05 eq).
-
Add a catalytic amount of a mild Lewis acid (e.g., CuSO₄).
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC.
-
Purify the resulting N-sulfinyl imine by flash column chromatography.
Step 2: Diastereoselective Mannich-type Reaction
-
To a solution of the purified (R)-N-tert-butanesulfinyl imine (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄) dropwise.[4]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2-(tert-butyldimethylsilyloxy)furan in anhydrous THF dropwise.[4]
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the diastereomerically enriched β-amino ester derivative.
Step 3: Removal of the Chiral Auxiliary and Protecting Groups
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol).
-
Add an acidic solution (e.g., HCl in dioxane) to cleave the tert-butanesulfinyl group.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Hydrolyze the ester group using standard saponification conditions (e.g., LiOH in a THF/water mixture).
-
Neutralize the reaction mixture to precipitate the final product, this compound.
-
Collect the product by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound. A validated method for the similar compound, β-amino-β-(4-bromophenyl) propionic acid, can be adapted.[7]
-
Column: A chiral stationary phase, such as a Pirkle-type column (e.g., (R,R) Whelk-O1), is often effective for this class of compounds.[7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) and a basic modifier like isopropylamine.[7]
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 225 nm).[7] The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Asymmetric synthesis workflow for this compound.
Caption: Troubleshooting decision tree for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of High-Purity (S)-4-Chloro-β-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of high-purity (S)-4-Chloro-β-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-Chloro-β-phenylalanine?
A1: The primary purification techniques for 4-Chloro-β-phenylalanine include recrystallization, chiral resolution (to isolate the desired (S)-enantiomer), and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature and quantity of impurities, and the desired final purity and enantiomeric excess.
Q2: How can I resolve the racemic mixture of 4-Chloro-β-phenylalanine to obtain the (S)-enantiomer?
A2: Chiral resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent. A common and effective method involves the use of tartaric acid. By reacting the racemic mixture with an enantiomerically pure form of tartaric acid (e.g., D-tartaric acid), two diastereomeric salts are formed which have different solubilities. This difference allows for their separation by fractional crystallization.
Q3: What are some common impurities I might encounter?
A3: Common impurities can originate from the starting materials or be byproducts of the synthesis. These may include the opposite (R)-enantiomer, unreacted starting materials, and other phenylalanine derivatives formed during the synthesis. In some cases, residual solvents from the synthesis or purification steps can also be present.
Q4: My recrystallization is resulting in an oil instead of crystals. What should I do?
A4: "Oiling out" can occur if the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal. To address this, you can try diluting the solution with more solvent, allowing it to cool more slowly, or selecting a different solvent system. Adding a seed crystal of the pure compound can also help induce crystallization.
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric excess (e.e.) of your (S)-4-Chloro-β-phenylalanine should be determined using a validated chiral HPLC method. This involves using a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified product is recovered after filtration and drying.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate solvent selection by testing the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold. |
| Using Too Much Solvent | Dissolving the crude product in an excessive amount of hot solvent will result in a lower yield upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the filtration apparatus is pre-heated. |
| Incomplete Crystallization | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow for adequate cooling time, and consider using an ice bath to maximize crystal formation. |
Issue 2: Low Enantiomeric Excess (e.e.) After Chiral Resolution
Symptoms:
-
Chiral HPLC analysis shows a significant presence of the undesired (R)-enantiomer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Diastereomeric Salt Formation | The reaction conditions for forming the diastereomeric salts may not be optimal. Adjust the stoichiometry of the chiral resolving agent, the reaction temperature, or the solvent to favor the formation of the desired diastereomeric salt. |
| Co-precipitation of Diastereomers | The undesired diastereomeric salt may be precipitating along with the desired one due to similar solubilities in the chosen solvent. Experiment with different solvent systems to maximize the solubility difference between the two diastereomeric salts. |
| Incomplete Separation During Filtration | Fine crystals of the undesired diastereomer may be passing through the filter or being trapped with the desired crystals. Ensure proper filtration technique and consider a finer filter paper if necessary. |
| Racemization | Although less common under standard resolution conditions, some compounds can racemize. Ensure that the conditions used to liberate the free base from the diastereomeric salt (e.g., pH adjustment) are not harsh enough to cause racemization. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Chloro-β-phenylalanine
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Empirically determine a suitable solvent system. A mixture of an alcohol (e.g., ethanol or methanol) and water is often a good starting point for amino acids. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude 4-Chloro-β-phenylalanine and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral Resolution using D-Tartaric Acid
This protocol is adapted from methods used for the resolution of similar amino acids and may require optimization.
-
Diastereomeric Salt Formation:
-
Dissolve racemic 4-Chloro-β-phenylalanine in a suitable organic acid (e.g., acetic acid).
-
Add D-tartaric acid (typically in a 1:1.5 to 1.5:1 molar ratio relative to the racemic amino acid).
-
Heat the mixture (e.g., 70-90°C) for several hours.
-
-
Crystallization:
-
Cool the reaction mixture in an ice water bath to induce crystallization of the D-tartaric acid salt of D-4-Chloro-β-phenylalanine.
-
Filter the solid and wash with a cold, non-polar solvent like absolute ether.
-
-
Liberation of the (S)-enantiomer:
-
The desired (S)-enantiomer will be in the filtrate. To isolate it, the solvent is typically removed, and the residue is dissolved in water.
-
The pH is then carefully adjusted with a base (e.g., ammonia) to precipitate the free (S)-4-Chloro-β-phenylalanine.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Protocol 3: Preparative HPLC Purification
For high-purity requirements, preparative HPLC can be employed.
-
Method Development: First, develop a separation method on an analytical scale. A C18 reversed-phase column is a common starting point. The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Scale-Up: Once a suitable analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the (S)-4-Chloro-β-phenylalanine peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified product.
Data Presentation
Table 1: Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H) |
| Mobile Phase | n-hexane/isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
Note: These are starting conditions and may require optimization for your specific instrument and column.
Visualizations
Safe handling and storage of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
This technical support center provides guidance on the safe handling, storage, and use of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral amino acid derivative. Its unique structure, featuring a chlorophenyl group, makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] It is frequently used in drug development, particularly for compounds targeting neurological disorders, and in the synthesis of novel peptides.[1]
Q2: What are the main safety hazards associated with this compound?
-
May cause skin, eye, and respiratory tract irritation.
-
Harmful if swallowed or inhaled.
-
The long-term toxicological properties have not been fully investigated.
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[2][3]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). Always refer to the supplier's instructions for specific storage temperature recommendations.
Q4: How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous chemical waste.[4][5] As a chlorinated organic compound, it should be segregated into a designated, clearly labeled waste container for halogenated organic waste.[4][5][6] Do not dispose of this compound down the drain.[5] Always follow your institution's and local regulations for hazardous waste disposal.[4]
Troubleshooting Guides
Low Yield in Peptide Coupling Reactions
Problem: You are experiencing low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS).
| Potential Cause | Troubleshooting Step |
| Incomplete Fmoc-deprotection | Ensure complete removal of the Fmoc protecting group by extending the piperidine treatment time or performing a second treatment. Monitor the deprotection using a colorimetric test (e.g., ninhydrin test). |
| Steric Hindrance | Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA, to overcome potential steric hindrance from the chlorophenyl group.[7][8] |
| Aggregation of the Peptide Chain | If the peptide sequence is prone to aggregation, consider using a higher coupling temperature (e.g., 50°C) or adding a chaotropic salt (e.g., LiCl) to the coupling reaction. |
| Poor Solubility of the Amino Acid | Ensure the amino acid is fully dissolved in the coupling solvent (e.g., DMF) before adding it to the resin. Gentle warming or sonication may aid dissolution. |
Unexpected Side Products
Problem: Your final peptide product contains unexpected impurities after incorporating this compound.
| Potential Cause | Troubleshooting Step |
| Racemization | Racemization at the α-carbon can occur during activation. Minimize the pre-activation time of the amino acid before adding it to the resin. The use of additives like HOBt or Oxyma Pure can help suppress racemization.[9][10] |
| Side Reactions with the Chlorine Atom | While generally stable, under harsh reaction conditions, the chlorine atom could potentially undergo side reactions. Ensure that the reaction conditions are not overly aggressive (e.g., excessively high temperatures or prolonged reaction times with highly reactive reagents). |
| Incomplete Cleavage from the Resin | If using a trityl-based resin, ensure the cleavage cocktail (e.g., TFA with scavengers) and cleavage time are sufficient for complete removal of the peptide from the resin and all protecting groups. |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol provides a general guideline for the manual coupling of Fmoc-(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid onto a solid support.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[11]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[7]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc-Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Precipitation:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Visualizations
Caption: Experimental workflow for SPPS.
Caption: Troubleshooting low coupling yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. nipissingu.ca [nipissingu.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (S)-4-Chloro-β-phenylalanine Degradation Pathways
Disclaimer: Detailed and specific experimental data on the degradation pathways of (S)-4-Chloro-β-phenylalanine are not extensively available in public literature. The following information is based on established principles of xenobiotic metabolism and degradation of structurally related compounds. The pathways, protocols, and data should be considered as a general guide and a starting point for your own experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial metabolic pathways for (S)-4-Chloro-β-phenylalanine in a mammalian system?
A1: Based on its structure, (S)-4-Chloro-β-phenylalanine is likely to undergo several initial biotransformation reactions. The primary routes would involve Phase I metabolism, catalyzed mainly by Cytochrome P450 (CYP) enzymes in the liver. Key predicted initial reactions include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the chlorophenyl ring. This is a common reaction for aromatic compounds.
-
N-Hydroxylation: Hydroxylation of the amino group.
-
Deamination: Removal of the amino group, which could be followed by oxidation or reduction.
-
Decarboxylation: Removal of the carboxyl group.[1]
Q2: Are there any known inhibitors of (S)-4-Chloro-β-phenylalanine metabolism?
A2: (S)-4-Chloro-β-phenylalanine is structurally similar to p-Chlorophenylalanine (PCPA), a known inhibitor of tryptophan hydroxylase and phenylalanine hydroxylase.[2][3][4] It is plausible that compounds known to inhibit the metabolism of phenylalanine or other aromatic amino acids could also inhibit the degradation of (S)-4-Chloro-β-phenylalanine. These could include general CYP450 inhibitors like ketoconazole or specific inhibitors for isoforms known to metabolize aromatic compounds.
Q3: What are the expected Phase II metabolites of (S)-4-Chloro-β-phenylalanine?
A3: Following Phase I reactions that introduce or expose polar functional groups (like -OH or -NH2), the molecule would likely undergo Phase II conjugation reactions to increase water solubility and facilitate excretion. Expected conjugations include:
-
Glucuronidation: Conjugation with glucuronic acid, a very common pathway for hydroxylated metabolites.
-
Sulfation: Conjugation with a sulfonate group.
-
Acetylation: Acetylation of the amino group.
-
Amino Acid Conjugation: Conjugation with amino acids like glycine or glutamine.[1]
Q4: My in vitro assay using liver microsomes shows very slow or no degradation of (S)-4-Chloro-β-phenylalanine. What could be the issue?
A4: There are several potential reasons for observing low metabolic turnover in a microsomal assay:
-
Compound Stability: The compound may be inherently stable and a poor substrate for microsomal enzymes.[5]
-
Incorrect Cofactors: Ensure that you have added the necessary cofactors for CYP450 activity, primarily NADPH.
-
Low Enzyme Activity: The specific CYP isoforms responsible for metabolizing your compound may be in low abundance in the microsome pool you are using. Consider using microsomes from different species or induced microsomes.
-
Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal.[6]
-
Analytical Sensitivity: Your analytical method (e.g., LC-MS) may not be sensitive enough to detect low levels of metabolites.
Troubleshooting Guides
Issue 1: Difficulty in Identifying Metabolites by LC-MS/MS
Problem: You observe the disappearance of the parent compound, (S)-4-Chloro-β-phenylalanine, but cannot identify any distinct metabolite peaks in your LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Metabolite Polarity | Metabolites may be much more polar and elute very early in your reversed-phase chromatography method. Try using a more polar mobile phase or a different chromatography mode (e.g., HILIC). |
| Ionization Issues | Metabolites may not ionize well under the conditions used for the parent compound.[7] Experiment with both positive and negative ionization modes and different mobile phase additives. |
| Low Abundance | Metabolites may be formed at very low concentrations. Concentrate your sample or use a more sensitive mass spectrometer. |
| Reactive Metabolites | The formed metabolites might be unstable and react with components of the assay mixture. Try to use trapping agents to capture reactive intermediates. |
| Isomeric Metabolites | Hydroxylated metabolites may be isomeric, making them difficult to separate and identify. Use a high-resolution mass spectrometer and carefully analyze the fragmentation patterns.[8][9] |
Issue 2: Inconsistent Results Between Experimental Batches
Problem: You are getting variable rates of degradation for (S)-4-Chloro-β-phenylalanine in what should be replicate experiments.
| Possible Cause | Troubleshooting Step |
| Reagent Stability | Ensure that cofactors like NADPH are freshly prepared and kept on ice. The activity of liver microsomes can decrease with improper storage or multiple freeze-thaw cycles. |
| Incubation Conditions | Precisely control the temperature and shaking speed during incubation. Small variations can affect enzyme kinetics. |
| Sample Preparation | Standardize your sample quenching and extraction procedures to ensure consistent recovery of the analyte and any metabolites. |
| Matrix Effects | If using LC-MS, matrix effects from the biological sample can cause ion suppression or enhancement, leading to variability.[7] Use an internal standard to correct for these effects. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the metabolism of (S)-4-Chloro-β-phenylalanine. This data is for illustrative purposes to guide experimental design and data presentation.
Table 1: Example Michaelis-Menten Kinetic Parameters for the Depletion of (S)-4-Chloro-β-phenylalanine in Human Liver Microsomes.
| Parameter | Value | Units |
| Vmax (Maximum Velocity) | 150 ± 15 | pmol/min/mg protein |
| Km (Michaelis Constant) | 25 ± 5 | µM |
| CLint (Intrinsic Clearance) | 6.0 | µL/min/mg protein |
Table 2: Example Metabolite Formation Profile in an In Vitro Hepatocyte Assay (2-hour incubation).
| Metabolite | Proposed Structure | Relative Abundance (%) |
| M1 | Hydroxylated (S)-4-Chloro-β-phenylalanine | 45 |
| M2 | Glucuronide conjugate of M1 | 30 |
| M3 | Deaminated (S)-4-Chloro-β-phenylalanine | 15 |
| M4 | N-Oxide of (S)-4-Chloro-β-phenylalanine | 10 |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of (S)-4-Chloro-β-phenylalanine when incubated with human liver microsomes.[6][10]
Materials:
-
(S)-4-Chloro-β-phenylalanine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar, stable compound)
Procedure:
-
Prepare a stock solution of (S)-4-Chloro-β-phenylalanine in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the substrate (S)-4-Chloro-β-phenylalanine. The final concentration of the substrate should be below its Km if known, or a standard concentration (e.g., 1 µM) can be used.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of (S)-4-Chloro-β-phenylalanine.
-
Calculate the rate of disappearance and the intrinsic clearance.
Protocol 2: Metabolite Identification in an In Vitro Hepatocyte Suspension Culture
This protocol aims to identify the major metabolites of (S)-4-Chloro-β-phenylalanine produced in a more complete cellular system.[5]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
(S)-4-Chloro-β-phenylalanine
-
Methanol (for extraction)
-
Internal standard
Procedure:
-
Thaw and culture the cryopreserved hepatocytes according to the supplier's instructions.
-
Once the cells are viable and have formed a stable suspension, add (S)-4-Chloro-β-phenylalanine to the culture medium at a suitable concentration (e.g., 10 µM).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 2, 8, or 24 hours).
-
At the end of the incubation, separate the cells from the medium by centrifugation.
-
Extract the metabolites from both the cell pellet and the supernatant by adding cold methanol containing an internal standard.
-
Centrifuge to remove cell debris and precipitated proteins.
-
Analyze the extracts by high-resolution LC-MS/MS to identify potential metabolites based on their accurate mass and fragmentation patterns.
Visualizations
Caption: Proposed metabolic degradation pathway of (S)-4-Chloro-β-phenylalanine.
Caption: A typical experimental workflow for metabolite identification.
Caption: Troubleshooting decision tree for low degradation observations.
References
- 1. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Antagonistic Effects of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid on GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid with other known GABA-B receptor antagonists. It includes a summary of their potencies, detailed experimental protocols for validation, and visualizations of key pathways and workflows to support research and development in neuropharmacology.
Introduction to GABA-B Receptor Antagonism
The γ-aminobutyric acid (GABA)-B receptor, a G-protein coupled receptor, is a crucial mediator of slow and prolonged inhibition in the central nervous system. Its activation triggers a cascade of downstream signaling events, including the modulation of ion channels and adenylyl cyclase activity. Antagonists of the GABA-B receptor are invaluable tools for dissecting its physiological roles and hold therapeutic potential for various neurological and psychiatric disorders. This compound has been identified as a weak but specific antagonist of the GABA-B receptor.[1][2] This guide serves to contextualize its antagonistic activity through comparison with established antagonists and to provide robust protocols for its validation.
Quantitative Comparison of GABA-B Receptor Antagonists
The potency of a receptor antagonist is a critical parameter for its characterization and comparison. The following table summarizes the pA2 and IC50 values for this compound and other well-established GABA-B receptor antagonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Antagonist | pA2 | IC50 (µM) | Experimental System | Reference |
| This compound | 3.5 | - | Guinea pig ileum | [1][2] |
| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | 4.0 | - | Guinea pig ileum | [1][2] |
| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | 3.8 | - | Guinea pig ileum | [1][2] |
| Saclofen | 5.3 | 7.8 | Guinea pig ileum / Rat cerebellar membranes | [3][4] |
| Phaclofen | - | 229 | Rat cortical membranes ([3H]-(-)-baclofen binding) | [5] |
| CGP 35348 | - | 34 | Rat cortical membranes ([3H]-GABA binding) | [3] |
| CGP 52432 | - | - | Potent and selective antagonist | [6] |
| SGS742 (CGP 36742) | - | - | Orally active antagonist | [6] |
Key Experimental Protocols
Accurate validation of a compound's antagonistic activity on GABA-B receptors requires standardized and reproducible experimental methods. Below are detailed protocols for two primary assays used in the characterization of GABA-B antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GABA-B receptor, providing a measure of its binding affinity (Ki or IC50).
Objective: To determine the inhibitory concentration (IC50) of this compound at the GABA-B receptor.
Materials:
-
Tissue Preparation: Rat cortical or cerebellar membranes.
-
Radioligand: [³H]-GABA or [³H]-Baclofen.
-
Test Compound: this compound.
-
Reference Antagonists: Saclofen, Phaclofen, CGP 35348.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 mM GABA or 100 µM Baclofen.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and perform a series of centrifugations to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound or reference antagonists. For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled GABA or baclofen.
-
Incubation: Incubate the mixture at 4°C for 20-30 minutes to reach binding equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assay in Brain Slices
This functional assay measures the ability of an antagonist to block the physiological effects of a GABA-B receptor agonist on neuronal activity.
Objective: To determine the functional potency of this compound in blocking agonist-induced effects at GABA-B receptors.
Materials:
-
Tissue: Hippocampal or cortical brain slices from rats or mice.
-
Solutions: Artificial cerebrospinal fluid (aCSF) and an appropriate intracellular solution for the recording electrode.
-
Agonist: Baclofen.
-
Test Compound: this compound.
-
Reference Antagonists: Saclofen, CGP 35348.
-
Equipment: Patch-clamp amplifier, micromanipulators, and a data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) using a vibratome and maintain them in oxygenated aCSF.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Agonist Application: Apply a known concentration of baclofen to the slice to induce a measurable physiological response, such as an outward potassium current or inhibition of synaptic transmission.
-
Antagonist Application: After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound or a reference antagonist.
-
Data Acquisition: Record the changes in the agonist-induced response in the presence of the antagonist.
-
Data Analysis: Quantify the inhibition of the agonist response by the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value. For determining the pA2 value, construct full agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist.[3]
Visualizing Key Concepts
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the GABA-B receptor signaling pathway, a typical experimental workflow for antagonist validation, and the logical relationship of the antagonistic action.
Caption: GABA-B Receptor Signaling Pathway
Caption: Experimental Workflow for Antagonist Validation
Caption: Logical Relationship of Competitive Antagonism
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-4-Chloro-β-phenylalanine and Baclofen for Researchers
This guide provides a detailed comparative analysis of (S)-4-Chloro-β-phenylalanine and the well-established drug, baclofen. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, mechanisms of action, and relevant experimental data.
Introduction
(S)-4-Chloro-β-phenylalanine, systematically named (S)-3-amino-3-(4-chlorophenyl)propanoic acid, is a halogenated derivative of β-phenylalanine. Baclofen, or (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a widely used muscle relaxant and antispasmodic agent. While structurally similar, emerging evidence suggests these compounds may possess distinct pharmacological profiles, particularly concerning their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. This guide aims to elucidate these differences through a review of available experimental data.
Chemical Structures
| Compound | Structure |
| (S)-4-Chloro-β-phenylalanine |
|
| Baclofen |
|
Mechanism of Action
A fundamental distinction between (S)-4-Chloro-β-phenylalanine and baclofen lies in their mechanism of action at the GABA-B receptor.
Baclofen is a well-characterized GABA-B receptor agonist . Specifically, the (R)-(-)-enantiomer of baclofen is the active form that binds to and activates GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1] This activation leads to a cascade of inhibitory downstream effects, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels.[2] These actions result in both presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization, contributing to its muscle relaxant and antispasmodic properties.[2]
In contrast, available data suggests that 3-amino-3-(4-chlorophenyl)propanoic acid (the racemic mixture of 4-Chloro-β-phenylalanine) acts as a weak, specific GABA-B receptor antagonist .[3] This indicates that it binds to the GABA-B receptor but does not elicit a functional response, instead blocking the action of agonists like GABA or baclofen. Specific pharmacological data for the isolated (S)-enantiomer is not extensively available in the current literature.
Another compound with a similar name, 4-Chloro-DL-phenylalanine (pCPA), which is an α-amino acid, acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[4] It is crucial to distinguish this compound and its mechanism from the β-amino acid derivative that is the subject of this guide.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for baclofen and racemic 3-amino-3-(4-chlorophenyl)propanoic acid. Data for the specific (S)-enantiomer of 4-Chloro-β-phenylalanine is limited.
| Parameter | Baclofen (R)-(-)-enantiomer | 3-amino-3-(4-chlorophenyl)propanoic acid (racemic) | Reference |
| Target | GABA-B Receptor | GABA-B Receptor | [1][3] |
| Activity | Agonist | Weak Antagonist | [1][3] |
| Binding Affinity (IC50) | ~15 nM (for inhibition of [3H]-Baclofen binding) | Not Available | [5] |
| Functional Potency (pA2) | Not Applicable | 3.5 | [3] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.
Signaling Pathways & Experimental Workflows
To visualize the distinct mechanisms and experimental approaches for studying these compounds, the following diagrams are provided in DOT language.
Caption: Baclofen's agonistic action on the GABA-B receptor.
Caption: Postulated antagonistic mechanism of (S)-4-Chloro-β-phenylalanine.
Caption: Workflow for a competitive GABA-B receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols.
GABA-B Receptor Binding Assay ([³H]Baclofen Competition)
Objective: To determine the binding affinity (Ki) of (S)-4-Chloro-β-phenylalanine for the GABA-B receptor by measuring its ability to displace the radiolabeled agonist [³H]baclofen.
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[³H]Baclofen (radioligand)
-
Baclofen (unlabeled, for non-specific binding determination)
-
(S)-4-Chloro-β-phenylalanine (test compound)
-
Tris-HCl buffer with 2.5 mM CaCl₂
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]baclofen, and varying concentrations of (S)-4-Chloro-β-phenylalanine. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled baclofen.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 20-30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional activity (agonist or antagonist) of (S)-4-Chloro-β-phenylalanine at the GABA-B receptor by measuring G-protein activation.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GABA or Baclofen (agonist)
-
(S)-4-Chloro-β-phenylalanine (test compound)
-
GDP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl)
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of (S)-4-Chloro-β-phenylalanine. To test for antagonist activity, also add a fixed concentration of a known agonist (GABA or baclofen).
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filter mats.
-
Quantification: Dry the filter mats and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: To assess agonist activity, plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound. To assess antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound.
In Vivo Muscle Relaxant Activity (Rota-rod Test)
Objective: To evaluate the in vivo muscle relaxant effects of (S)-4-Chloro-β-phenylalanine in rodents.
Materials:
-
Rota-rod apparatus
-
Mice or rats
-
(S)-4-Chloro-β-phenylalanine
-
Baclofen (positive control)
-
Vehicle (e.g., saline)
Procedure:
-
Animal Training: Train the animals to stay on the rotating rod at a constant speed (e.g., 15-25 rpm) for a predetermined cut-off time (e.g., 180 seconds).
-
Drug Administration: Administer (S)-4-Chloro-β-phenylalanine, baclofen, or vehicle to different groups of trained animals (e.g., via intraperitoneal injection).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals on the rota-rod and record the time they remain on the rotating rod (fall-off time).
-
Data Analysis: Compare the mean fall-off times of the drug-treated groups with the vehicle-treated group. A significant decrease in the time spent on the rod indicates muscle relaxation.
Conclusion
The comparative analysis of (S)-4-Chloro-β-phenylalanine and baclofen reveals a significant difference in their fundamental mechanism of action at the GABA-B receptor. While baclofen is a well-established agonist, evidence points towards 3-amino-3-(4-chlorophenyl)propanoic acid (the racemate of the compound of interest) being a weak antagonist. This opposing activity suggests that (S)-4-Chloro-β-phenylalanine would not produce the same muscle relaxant effects as baclofen and may, in fact, counteract them.
Further research is imperative to fully characterize the pharmacological profile of the specific (S)-enantiomer of 4-Chloro-β-phenylalanine. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of the structure-activity relationship of β-phenylalanine derivatives at the GABA-B receptor could pave the way for the development of novel therapeutic agents with distinct modulatory effects on this important neurological target.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. selleckchem.com [selleckchem.com]
- 5. Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GABAB Receptor Agonists: Efficacy of Baclofen and Phenibut with an Analysis of L-β-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent γ-aminobutyric acid (GABA) analogues, Baclofen and Phenibut, at the GABAB receptor. It also includes a comprehensive analysis of L-β-Phe(4-Cl)-OH (p-chlorophenylalanine), a structurally related compound, to clarify its established mechanism of action and differentiate it from direct GABAB receptor agonists. This document is intended to be an objective resource, presenting quantitative data from experimental studies to aid in research and drug development.
Introduction to GABA and GABAB Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition. Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to prolonged synaptic inhibition. They are heterodimers, composed of GABAB1 and GABAB2 subunits, and their activation results in the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[1][2][3] Dysregulation of GABAB receptor signaling has been implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[2]
Comparative Efficacy of GABAB Receptor Agonists: Baclofen vs. Phenibut
Baclofen and Phenibut are both analogues of GABA and are recognized for their activity as GABAB receptor agonists.[4][5] However, a key structural difference—the presence of a chlorine atom on the phenyl ring of Baclofen—results in significantly different potencies and pharmacological profiles.[4]
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the binding affinity and functional potency of Baclofen and Phenibut at the GABAB receptor.
| Compound | Parameter | Value | Species/Preparation | Reference |
| (-)-Baclofen | IC50 (Displacement of [3H]-GABA) | 0.13 µM | Rat brain membranes | [6] |
| IC50 (Displacement of [3H]-baclofen) | 0.04 µM | Rat brain membranes | [6] | |
| (R)-Phenibut | Ki (Displacement of [3H]GABA) | 92 µM | Rat brain membranes | [5] |
| Racemic Phenibut | Ki (Displacement of [3H]GABA) | 177 µM | Rat brain membranes | [5] |
| Baclofen | Ki (Binding to α2-δ subunit of VDCC) | 156 µM | Rat brain membranes | [7] |
| (R)-Phenibut | Ki (Binding to α2-δ subunit of VDCC) | 23 µM | Rat brain membranes | [7] |
| (S)-Phenibut | Ki (Binding to α2-δ subunit of VDCC) | 39 µM | Rat brain membranes | [7] |
Note: Lower Ki and IC50 values indicate higher binding affinity.
From the data, it is evident that Baclofen has a significantly higher affinity for the GABAB receptor compared to Phenibut. It is important to note that while both compounds are primarily GABAB agonists, Phenibut also exhibits affinity for the α2-δ subunit of voltage-dependent calcium channels, a property it shares with gabapentinoids.[7]
Analysis of L-β-Phe(4-Cl)-OH (p-Chlorophenylalanine)
L-β-Phe(4-Cl)-OH, also known as p-chlorophenylalanine (PCPA) or Fenclonine, is a synthetic amino acid derivative. Despite its structural similarity to Baclofen, extensive research has established that its primary mechanism of action is not through direct interaction with GABA receptors.
Primary Mechanism of Action: L-β-Phe(4-Cl)-OH is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[8] This inhibition leads to a profound and long-lasting depletion of serotonin in the central nervous system. The behavioral and physiological effects of L-β-Phe(4-Cl)-OH are primarily attributed to this reduction in serotonin levels.[4][5]
There is currently no direct experimental evidence to suggest that L-β-Phe(4-Cl)-OH binds to or modulates GABAA or GABAB receptors. Therefore, it should not be considered a GABA analogue in the functional sense.
Experimental Protocols for Characterizing GABAB Receptor Activity
To assess the potential GABAergic activity of a novel compound, such as L-β-Phe(4-Cl)-OH, a series of standardized in vitro assays can be employed. The following are detailed methodologies for key experiments.
GABAB Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAB receptor in brain tissue membranes.
Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.
Materials:
-
Rat brain tissue (whole brain or specific regions like cerebellum)
-
[3H]GABA or [3H]Baclofen as the radioligand
-
Unlabeled GABA or Baclofen for determining non-specific binding
-
Tris-HCl buffer with 2.5 mM CaCl2
-
Test compound at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in buffer to a known protein concentration.[9]
-
Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of the test compound. Include tubes with excess unlabeled GABA to determine non-specific binding, and tubes with only the radioligand and membranes for total binding.
-
Equilibration: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 5 minutes).[9]
-
Termination: Terminate the binding reaction by centrifugation to separate the membranes from the supernatant.[9]
-
Quantification: Aspirate the supernatant, dissolve the pellet, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a GABAB receptor agonist.
Materials:
-
Cell membranes expressing GABAB receptors (e.g., from CHO cells)
-
[35S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (containing MgCl2 and NaCl)
-
Test compound at various concentrations
-
Unlabeled GTPγS for non-specific binding
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding a solution of [35S]GTPγS.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for G-protein activation and [35S]GTPγS binding.[10]
-
Termination: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.[11]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional consequences of GABAB receptor activation on neuronal ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Objective: To measure the electrophysiological response of a neuron to a test compound and confirm its agonist activity at GABAB receptors.
Materials:
-
Neuronal cell culture or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound at various concentrations
-
Specific GABAB receptor antagonists (e.g., CGP 55845) for confirmation
Procedure:
-
Cell Preparation: Prepare neuronal cultures or acute brain slices for recording.
-
Patching: Form a high-resistance seal between a glass micropipette filled with intracellular solution and the membrane of a neuron to achieve the whole-cell configuration.[12]
-
Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record the baseline current.
-
Compound Application: Perfuse the test compound onto the neuron and record any changes in the holding current. Activation of GABAB receptors typically induces an outward potassium current through GIRK channels.
-
Dose-Response: Apply increasing concentrations of the test compound to generate a dose-response curve.
-
Antagonist Confirmation: Co-apply the test compound with a specific GABAB receptor antagonist to confirm that the observed current is mediated by GABAB receptors.
-
Data Analysis: Analyze the amplitude of the induced current at different compound concentrations to determine the EC50.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Structures of metabotropic GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baclofen - Wikipedia [en.wikipedia.org]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid and Related GABAergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a derivative of β-phenylalanine, and its cross-reactivity profile in comparison to structurally and functionally related compounds.[1] The primary focus is on its interaction with GABAergic systems and other potential off-target sites, offering valuable insights for researchers in neuropharmacology and drug development.
Executive Summary
This compound has been identified as a weak, specific antagonist of the GABA-B receptor.[2][3] This positions it in contrast to structurally similar compounds like baclofen and phenibut, which act as agonists at this receptor. Understanding its cross-reactivity, or lack thereof, with other key neuronal targets such as the α2-δ subunit of voltage-gated calcium channels—a primary target for gabapentin and phenibut—is crucial for evaluating its therapeutic potential and predicting its side-effect profile. This guide synthesizes the available data to facilitate a clear comparison.
Comparative Binding Profile and Potency
| Compound | Primary Target(s) | Binding Affinity / Potency | Reference |
| This compound | GABA-B Receptor | pA2 = 3.5 (weak antagonist) | [2][3] |
| Baclofen | GABA-B Receptor | Agonist | [4] |
| Phenibut | GABA-B Receptor, α2-δ subunit of VDCCs | GABA-B: 30-68 fold lower affinity than baclofen (agonist) α2-δ: Ki = 23 µM ((R)-phenibut), 39 µM ((S)-phenibut) | [5] |
| Gabapentin | α2-δ subunit of VDCCs | Kd = 59 nM (α2δ-1), 153 nM (α2δ-2) | [1][6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates lower antagonist potency. Ki represents the inhibition constant, and Kd represents the dissociation constant, with lower values indicating higher binding affinity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are standard protocols for key experiments cited in the comparison.
Radioligand Binding Assay for GABA-B Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound to GABA-B receptors using a competitive binding assay with a high-affinity radioligand, such as [³H]-baclofen.[7]
1. Membrane Preparation:
-
Rat brain tissue is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed multiple times to remove endogenous GABA, which could interfere with the assay.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.[7]
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-baclofen) and varying concentrations of the unlabeled test compound (this compound or other comparators).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., unlabeled baclofen).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for GABA Receptor Functional Activity
This protocol outlines the measurement of GABA receptor-mediated currents in cultured neurons or heterologous expression systems to assess the functional activity (agonist or antagonist) of a test compound.
1. Cell Preparation:
-
Neurons are cultured on coverslips or cells expressing the target GABA receptor subtype are used.
-
The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external physiological solution.
2. Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured to establish a whole-cell recording configuration.
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
3. Drug Application:
-
A known concentration of a GABA-B receptor agonist (e.g., baclofen) is applied to the cell to elicit a baseline current response (typically an outward potassium current).
-
The test compound is then co-applied with the agonist to determine its effect on the agonist-induced current. An antagonist will reduce the current, while a positive allosteric modulator would enhance it.
-
For direct agonist effects, the test compound is applied in the absence of another agonist.
4. Data Acquisition and Analysis:
-
The changes in membrane current are recorded and analyzed.
-
Concentration-response curves are generated to determine the potency (EC50 for agonists, IC50 for antagonists) of the test compound.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing the cross-reactivity of test compounds.
Signaling Pathways and Potential Cross-Reactivity
Caption: GABA-B receptor and voltage-gated calcium channel signaling pathways.
Discussion and Conclusion
The available evidence indicates that this compound acts as a weak antagonist at GABA-B receptors.[2][3] This differentiates it from baclofen and phenibut, which are agonists at this receptor and are known to produce sedative and muscle relaxant effects. The antagonistic activity of the target compound suggests it may have a distinct pharmacological profile, potentially devoid of the typical depressant effects associated with GABA-B agonism.
A critical area for future investigation is the potential for this compound to interact with the α2-δ subunit of voltage-gated calcium channels. Its structural similarity to phenibut, which binds to this subunit, warrants a thorough investigation.[5] Should it exhibit affinity for this target, its overall pharmacological effect would be a complex interplay between GABA-B receptor antagonism and potential modulation of calcium influx.
References
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Evaluation of Nonsteroidal Tricyclic Ligands as Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (S)-4-Chloro-β-phenylalanine
This guide provides a comprehensive comparison of the in vitro and in vivo effects of (S)-4-Chloro-β-phenylalanine and its related derivatives. Due to the specificity of the (S)-β isomer, this guide incorporates data from closely related compounds, including 4-chlorophenylalanine (pCPA) and other β-phenylalanine derivatives, to offer a broad perspective for researchers, scientists, and drug development professionals.
I. In Vitro Effects
The in vitro evaluation of (S)-4-Chloro-β-phenylalanine and its analogs has primarily focused on their potential as anticancer agents and their specific interactions with cellular enzymes.
Key Findings:
-
Antiproliferative Activity: Derivatives of β-phenylalanine containing a 4-chlorophenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[1]
-
Enzyme Inhibition: The α-isomer, p-chlorophenylalanine (pCPA), is a well-documented irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[2][3][4][5] While the inhibitory activity of the (S)-β isomer on TPH is less characterized, this remains a key area of investigation.
-
Toxicity in Neuroblastoma Cells: p-Chlorophenylalanine has been shown to inhibit growth and be toxic to neuroblastoma cells.[6][7] It also inhibits the cellular uptake of other large neutral amino acids.[6][7]
Quantitative Data Summary: In Vitro Antiproliferative Activity
| Compound/Derivative | Cell Line | Concentration (µM) | Effect | Reference |
| Schiff base derivative with 4-chlorophenyl moiety (13b) | A549 (Human Lung Adenocarcinoma) | 100 | ~70% reduction in cell viability | [1] |
| Schiff base derivative with 4-chlorophenyl moiety (13b) | H69 (Drug-Sensitive Small Cell Lung Cancer) | 100 | Potent antiproliferative activity, comparable to cisplatin | [1] |
| Schiff base derivative with 4-chlorophenyl moiety (13b) | H69AR (Multidrug-Resistant Small Cell Lung Cancer) | 100 | Retained potent antiproliferative activity, suggesting ability to overcome drug resistance | [1] |
| p-Chlorophenylalanine (pCPA) | Tryptophan Hydroxylase 1 (TPH1) | >50 | Weak in vitro binding activity (IC50) | [2] |
| Phenylalanine derivatives (Pp, Ip, Sp, Np, Brp) | HT-29 (Human Colon Cancer) | Not specified | Exhibited varying degrees of cytotoxicity, with some inducing apoptosis | [8][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cells (e.g., A549, H69, H69AR) in 96-well plates at a density of 1 × 10⁴ cells/well.[1]
-
Cell Adhesion: Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 100 µM of a β-phenylalanine derivative) in triplicate.[1] Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathway: Tryptophan Hydroxylase and Serotonin Synthesis
The diagram below illustrates the serotonin synthesis pathway and the inhibitory action of p-chlorophenylalanine (pCPA), a mechanism that may be relevant for (S)-4-Chloro-β-phenylalanine.
II. In Vivo Effects
In vivo studies have largely utilized the α-isomer, pCPA, to investigate the systemic effects of serotonin depletion. These studies provide a framework for predicting the potential in vivo activity of (S)-4-Chloro-β-phenylalanine.
Key Findings:
-
Serotonin Depletion: Administration of pCPA in animal models leads to a significant and long-lasting depletion of serotonin (5-HT) in the brain.[3][4] Doses of 300 mg/kg can reduce serotonin levels by up to 90%.[4][10]
-
Behavioral Changes: The effects of pCPA on behavior are complex. While some studies report a decrease in exploratory locomotor activity, others have observed hyper-reactivity to certain stimuli.[3] High doses have been shown to induce aggressive or non-specific killing behavior in rats.[10]
-
Cognitive and Physiological Effects: pCPA treatment has been associated with cognitive dysfunction and depression-like behavior in mice.[11] It has also been found to alter the gut microbiota and reduce levels of short-chain fatty acids like acetate in the blood and hippocampus.[11]
-
Anticancer Activity: In a xenograft murine breast cancer model, a β-phenylalanine derivative demonstrated promising anti-proliferative activity.[12]
Quantitative Data Summary: In Vivo Effects
| Compound | Animal Model | Dosage | Key Effect | Reference |
| p-Chlorophenylalanine (pCPA) | Rat | 1000 mg/kg | Reduced whole brain 5-HT to 9.4% of control levels | [3][4] |
| p-Chlorophenylalanine (pCPA) | Rat | 3 x 300 mg/kg (daily) | Induced mouse-killing behavior; reduced brain 5-HT by ~90% | [10] |
| p-Chlorophenylalanine (pCPA) | Rat | 150 mg/kg, i.p. | Decreased dialysate 5-HT concentration in the frontal cortex | [13] |
| β-Phenylalanine Derivative (Compound 10) | Murine Breast Cancer Xenograft | Not specified | IC50 of 12 to 20 µM against tumor cells | [12] |
Experimental Protocol: Murine Xenograft Model for Antitumor Activity
This protocol describes a common in vivo model to assess the efficacy of a potential anticancer compound.
-
Cell Culture: Culture a human cancer cell line (e.g., breast cancer cell line) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., (S)-4-Chloro-β-phenylalanine) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.
Experimental Workflow: In Vivo Antitumor Study
The diagram below outlines the typical workflow for an in vivo xenograft study.
III. Comparison with Alternatives
(S)-4-Chloro-β-phenylalanine and its analogs are often compared with other compounds that either target similar pathways or are used in similar research contexts.
| Compound/Class | Primary Mechanism of Action | Key In Vivo Effect | Primary Application/Research Area |
| (S)-4-Chloro-β-phenylalanine (derivatives) | Tryptophan Hydroxylase Inhibition (putative), Cytotoxicity | Serotonin depletion, Antitumor activity | Cancer research, Neuroscience (serotonin system) |
| p-Fluorophenylalanine | Competes with phenylalanine for incorporation into proteins | Can be toxic, but some derivatives show general toxicity similar to melphalan | Protein synthesis research, Cancer research |
| α-Methylphenylalanine | Phenylalanine hydroxylase inhibition | Less cytotoxic than pCPA to neuroblastoma cells in vitro | Phenylketonuria (PKU) research |
| Telotristat Ethyl | Tryptophan Hydroxylase (TPH1) inhibitor | Reduces peripheral serotonin production | Treatment of carcinoid syndrome diarrhea |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Block reuptake of serotonin at the synapse | Increase synaptic serotonin levels | Treatment of depression and anxiety |
Summary and Future Directions
Derivatives of (S)-4-Chloro-β-phenylalanine show considerable promise as antiproliferative agents, with some demonstrating efficacy in multidrug-resistant cancer models.[1] Its structural similarity to pCPA, a potent serotonin synthesis inhibitor, suggests a potential role in neuroscience research, although this requires further specific investigation of the (S)-β isomer.[2][3]
Compared to alternatives, pCPA provides a more direct and profound depletion of serotonin stores than SSRIs, making it a valuable tool for studying the fundamental roles of the serotonin system.[3][4] However, its cytotoxicity must be considered.[6][7] Other halogenated phenylalanines like p-fluorophenylalanine offer different mechanisms of action, primarily through interference with protein synthesis.[14]
Future research should focus on elucidating the specific in vitro and in vivo pharmacological profile of the (S)-4-Chloro-β-phenylalanine isomer to differentiate its effects from the more commonly studied racemic α-isomer (pCPA). A systematic evaluation of its biocompatibility, target specificity (especially concerning TPH isoforms), and therapeutic potential in oncology and neuroscience is warranted.[14]
References
- 1. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]
- 5. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structural Confirmation of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative analysis of the spectroscopic data essential for the structural elucidation of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a key building block in medicinal chemistry. By presenting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data alongside those of relevant analogues, this document serves as a practical reference for analytical chemists and process development scientists.
The structural integrity of this compound is paramount in its application. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for its verification. This guide offers a detailed examination of its spectral features, compared with the unsubstituted analogue, 3-amino-3-phenylpropionic acid, and the 4-fluoro substituted counterpart, 3-amino-3-(4-fluorophenyl)propionic acid, to highlight the influence of the chloro-substituent on the spectral properties.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for this compound and its structural analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] and Coupling Constant (J) [Hz] |
| This compound | DMSO-d₆ | 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (t, J = 7.2 Hz, 1H, CH-NH₂), 2.60 (d, J = 7.2 Hz, 2H, CH₂) |
| 3-Amino-3-phenylpropionic acid | D₂O | 7.30-7.45 (m, 5H, Ar-H), 4.35 (t, J = 7.0 Hz, 1H, CH-NH₂), 2.75 (d, J = 7.0 Hz, 2H, CH₂) |
| 3-Amino-3-(4-fluorophenyl)propionic acid | DMSO-d₆ | 7.30 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.10 (t, J = 8.8 Hz, 2H, Ar-H), 4.18 (t, J = 7.1 Hz, 1H, CH-NH₂), 2.58 (d, J = 7.1 Hz, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| This compound | DMSO-d₆ | 172.5 (C=O), 142.1 (Ar-C), 131.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 51.5 (CH-NH₂), 40.2 (CH₂) |
| 3-Amino-3-phenylpropionic acid | D₂O | 175.1 (C=O), 140.2 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.1 (Ar-CH), 53.2 (CH-NH₂), 41.8 (CH₂) |
| 3-Amino-3-(4-fluorophenyl)propionic acid | DMSO-d₆ | 172.6 (C=O), 161.8 (d, J = 243 Hz, Ar-C-F), 138.9 (d, J = 3 Hz, Ar-C), 129.2 (d, J = 8 Hz, Ar-CH), 115.2 (d, J = 21 Hz, Ar-CH), 51.0 (CH-NH₂), 40.5 (CH₂) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 200.0/202.0 | 183.0/185.0 ([M+H-NH₃]⁺), 154.0/156.0 ([M+H-COOH]⁺), 139.0/141.0 ([ClC₆H₄CHNH₂]⁺) |
| 3-Amino-3-phenylpropionic acid | ESI+ | 166.1 | 149.1 ([M+H-NH₃]⁺), 120.1 ([M+H-COOH]⁺), 105.1 ([C₆H₅CHNH₂]⁺) |
| 3-Amino-3-(4-fluorophenyl)propionic acid | ESI+ | 184.1 | 167.1 ([M+H-NH₃]⁺), 138.1 ([M+H-COOH]⁺), 123.1 ([FC₆H₄CHNH₂]⁺) |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz instrument, operating at a carbon frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2 s were used, with 1024 scans accumulated for each spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A solution of the analyte (1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.
-
Mass Analysis: Electrospray ionization (ESI) in the positive ion mode was performed using a quadrupole time-of-flight (Q-TOF) mass spectrometer. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. Data was acquired over a mass range of 50-500 m/z.
Visualization of Analytical Workflows
To further clarify the experimental and logical processes involved in the structural confirmation, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship for structural confirmation.
Head-to-Head Study: A Comparative Analysis of Phaclofen and Saclofen for GABAB Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is paramount for elucidating the physiological roles of neurotransmitter systems. This guide provides an objective comparison of two classical competitive antagonists of the GABAB receptor: phaclofen and saclofen. The following sections detail their relative potencies, selectivity, and the experimental protocols for their characterization, supported by quantitative data.
Initial investigation into "(S)-4-Chloro-β-phenylalanine" as a GABAB receptor antagonist did not yield specific findings in the scientific literature. It is plausible that this nomenclature is a variant or misnomer for structurally related compounds known to interact with the GABAB receptor, such as the agonist baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). Given that phaclofen is a phosphonic acid derivative of baclofen, a comparative guide to GABAB receptor antagonists is best served by examining another well-characterized antagonist. Therefore, this guide will focus on a head-to-head comparison of phaclofen and its sulfonic acid analogue, saclofen, both of which are established tools in GABAB receptor research.
Mechanism of Action and Signaling Pathway
Both phaclofen and saclofen are competitive antagonists at the GABAB receptor. They bind to the orthosteric site on the GABAB1 subunit of the heterodimeric GABAB receptor, thereby preventing the binding of the endogenous agonist γ-aminobutyric acid (GABA). This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.
Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC). The net effect of GABAB receptor activation is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in neuronal inhibition. Phaclofen and saclofen prevent these downstream effects by blocking the initial binding of GABA.
Data Presentation: Phaclofen vs. Saclofen
The following tables summarize the quantitative data for phaclofen and saclofen, focusing on their binding affinity and functional potency at the GABAB receptor.
| Parameter | Phaclofen | Saclofen | Reference |
| Chemical Structure | Phosphonic acid analogue of baclofen | Sulfonic acid analogue of baclofen | [1][2] |
| Binding Affinity (IC50) | 118 µM (inhibition of --INVALID-LINK---baclofen binding in rat cerebellar membranes) | 7.8 µM (inhibition of --INVALID-LINK---baclofen binding in rat cerebellar membranes)[3][4] | [5] |
| 229 µM (racemic, GABAB receptor binding)[6] | 5.1 µM (2-hydroxy-saclofen, inhibition of --INVALID-LINK---baclofen binding) | [5] | |
| 76 µM (R-isomer, inhibition of --INVALID-LINK---baclofen binding in rat cerebellar membranes)[7] | |||
| Functional Potency (pA2) | ~4.0 (guinea pig ileum) | 5.3 (guinea pig ileum and rat cortical slices)[8] | [1] |
| Selectivity | Selective for GABAB over GABAA receptors.[6] | Selective for GABAB over GABAA receptors. | |
| Blood-Brain Barrier Penetration | Poor | Poor |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonists by measuring their ability to displace a radiolabeled ligand from the GABAB receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of phaclofen and saclofen at the GABAB receptor.
Materials:
-
Tissue: Rat cerebellum
-
Radioligand: --INVALID-LINK---baclofen
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds: Phaclofen, saclofen
-
Non-specific binding control: Unlabeled GABA or baclofen
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebellum in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In assay tubes, add the membrane preparation, a fixed concentration of --INVALID-LINK---baclofen, and varying concentrations of either phaclofen or saclofen.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled GABA or baclofen.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Electrophysiology Assay (Functional Antagonism)
This assay measures the functional antagonism of phaclofen and saclofen by assessing their ability to block the physiological effects of a GABAB agonist on neuronal activity.
Objective: To determine the potency of phaclofen and saclofen in antagonizing the effects of a GABAB agonist (e.g., baclofen) on neuronal membrane potential.
Materials:
-
Preparation: Brain slices (e.g., rat cortical or hippocampal slices)
-
Agonist: Baclofen
-
Antagonists: Phaclofen, saclofen
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording electrode and amplifier
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices from a rat using a vibratome.
-
Maintain the slices in oxygenated aCSF.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Obtain a stable intracellular recording from a neuron within the slice.
-
-
Drug Application:
-
Apply a known concentration of baclofen to the bath to induce a hyperpolarization of the neuronal membrane.
-
Once a stable effect of the agonist is observed, co-apply increasing concentrations of either phaclofen or saclofen.
-
Record the reversal of the agonist-induced hyperpolarization.
-
-
Data Analysis:
-
Measure the magnitude of the membrane potential change in the presence of the agonist alone and with different concentrations of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
The pA2 value, a measure of competitive antagonist potency, can also be determined from these data using a Schild plot.
-
Conclusion
Both phaclofen and saclofen are valuable tools for studying the GABAB receptor system. Saclofen generally exhibits a higher potency than phaclofen in both binding and functional assays.[8] The choice between these two antagonists will depend on the specific experimental requirements, such as the desired concentration range and the specific tissue or cell type being investigated. This guide provides the necessary data and protocols to make an informed decision for designing experiments aimed at probing the function of the GABAB receptor.
References
- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. GABAB receptors: physiological functions and mechanisms of diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry. Its structure is highly analogous to well-established modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Specifically, it is a close structural analog of Baclofen, the only clinically approved agonist for the GABA-B receptor, which is used as a muscle relaxant and antispastic agent[1][2].
While this compound itself is primarily a synthetic intermediate, its derivatives hold significant therapeutic potential as modulators of the GABA-B receptor. The structure-activity relationship (SAR) of existing GABA-B agonists indicates that modifications to this scaffold can profoundly influence potency, selectivity, and pharmacokinetic properties[3]. This guide provides a comparative analysis of key GABA-B receptor agonists that share the core 3-amino-3-(aryl)-propionic/butanoic acid structure, offering insights into the potential of novel derivatives.
Comparative Analysis of Key GABA-B Receptor Agonists
The therapeutic effects of GABA-B agonists are predominantly mediated by the (R)-enantiomer, as demonstrated by Baclofen, where (R)-Baclofen is the active form[4]. The development of derivatives often focuses on enhancing affinity for the GABA-B receptor while minimizing off-target effects, such as activity at GABA-A receptors[5]. A key development in this area was Lesogaberan (AZD3355), a potent agonist designed for peripheral action to treat conditions like gastroesophageal reflux disease (GERD)[5][6].
The following table summarizes quantitative data for relevant compounds, providing a benchmark for the development of new derivatives based on the this compound scaffold.
Table 1: Comparison of In Vitro Potency and Affinity of GABA-B Receptor Agonists
| Compound | Target(s) | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Species | Source(s) |
| (R)-Baclofen | GABA-B Receptor | Binding Affinity | 140 | - | Rat | [7] |
| GABA-B Receptor | Functional Activity | - | 11,000 | Guinea Pig | [7] | |
| (S)-Baclofen | GABA-B Receptor | Binding Affinity | >100,000 | - | Rat | [7] |
| Lesogaberan (AZD3355) | GABA-B Receptor | Binding Affinity | 5.1 | - | Rat | [5][8] |
| GABA-A Receptor | Binding Affinity | 1,400 | - | Rat | [5][8] | |
| GABA-B Receptor | Functional Activity | - | 8.6 | Human | [5][8] |
Kᵢ (Inhibitory Constant): A measure of binding affinity. Lower values indicate higher affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits[1]. Upon agonist binding to the GABA-B1 subunit, a conformational change activates the associated G-protein (Gαi/o). This activation initiates downstream signaling cascades that collectively reduce neuronal excitability. The primary mechanisms include:
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of K⁺ Channels : The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.
-
Inhibition of Ca²⁺ Channels : The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
References
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]
- 7. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lesogaberan | GABA Receptor | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Hazard Identification and Waste Classification
This compound is a chlorinated organic compound. Before disposal, it is imperative to classify the waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This compound should be treated as a hazardous waste.
Key Hazards:
-
Improper disposal can lead to environmental contamination. Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[2][3]
II. On-Site Waste Management and Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[4][5] Incompatible wastes must never be mixed.
Operational Steps:
-
Waste Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting waste this compound.[4][6] The container must have a secure, leak-proof closure.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date.[4]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA).[5][6] This area should be away from general lab traffic and drains. Crucially, segregate this chlorinated waste from other waste streams, particularly:
-
Aqueous waste
-
Acids and bases
-
Oxidizers
-
Flammable solvents
-
III. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain.[2][7][8] Sewer disposal of chlorinated hydrocarbons is broadly prohibited.[2][8] Evaporation in a fume hood is also not a permissible disposal method.[9]
Step-by-Step Disposal Plan:
-
Collection: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in the designated hazardous waste container.
-
Storage: Keep the waste container securely closed when not in use and store it in the designated SAA.[5][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[7][10]
-
Documentation: Maintain accurate records of the waste generated, including the amount and accumulation start date, as required by your institution and regulatory agencies.[4]
IV. Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.
-
Containment and Cleanup: For small spills of solid material, carefully sweep up the material and place it in the designated hazardous waste container.[11][12] Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for laboratory waste management.
| Parameter | Guideline | Citation(s) |
| Maximum Waste Accumulation | Typically no more than 25 gallons of total chemical waste per laboratory before removal. | [5] |
| Maximum Storage Time | Containers may remain in a satellite accumulation area for up to one year if not full. | [6] |
| Sewer Disposal pH Range | For permissible aqueous waste, the pH should generally be between 5.0 and 12.5. (Not applicable to this compound). | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. tandfonline.com [tandfonline.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. echemi.com [echemi.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. vumc.org [vumc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is considered hazardous. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2][3] |
| Reproductive Toxicity | Category 2 | Suspected of damaging the unborn child.[2][3] |
| Hazardous to the aquatic environment - acute | Category 1 | Very toxic to aquatic life.[2] |
| Hazardous to the aquatic environment - chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[2] |
Signal Word: Warning[1] or Danger[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specifications |
| Eye Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][4] Nitrile rubber gloves are a suitable option. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[5] Use only in a well-ventilated area.[2][3] |
Handling and Storage Protocol
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[1]
-
Ensure adequate ventilation during handling.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep the container tightly closed.[1]
-
Keep away from heat and sources of ignition.[1]
-
Store segregated from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |
| Ingestion | Clean mouth with water. Get medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Sweep up and shovel into suitable containers for disposal.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Disposal Considerations:
-
Dispose of this material and its container as hazardous waste.
-
Waste disposal should be in accordance with local, state, and federal regulations.
-
Do not allow the chemical to be released into the environment.[6]
Visual Safety Workflow
The following diagram illustrates the essential workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
